2-Bromo-1,3-dichloro-5-methylbenzene
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-1,3-dichloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLELAEOQIKWPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706369 | |
| Record name | 2-Bromo-1,3-dichloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19393-93-2 | |
| Record name | 2-Bromo-1,3-dichloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-1,3-dichloro-5-methylbenzene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standard experimental protocols for the determination of its key physical characteristics. This information is intended to support research, development, and quality control activities involving this molecule.
Chemical Identity and Molecular Structure
This compound is a halogenated aromatic compound. Its molecular structure consists of a benzene ring substituted with one bromine atom, two chlorine atoms, and one methyl group.
Synonyms: 4-Bromo-3,5-dichlorotoluene, 5-Bromo-1,3-dichloro-2-methylbenzene.[1] CAS Numbers: 19393-93-2[2][3][4][5][6], 204930-37-0[1][7] Molecular Formula: C₇H₅BrCl₂[1][4][5][7]
Quantitative Physical Properties
The following table summarizes the available quantitative physical data for this compound. It is important to note that while some properties are calculated, specific experimental values for melting point, boiling point, density, and solubility are not readily found in the cited literature.
| Property | Value | Source |
| Molecular Weight | 239.92 g/mol | [1][5] |
| Physical Form | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| LogP (Octanol/Water Partition Coefficient) | 4.06 (Calculated) | [5] |
Experimental Protocols for Physical Property Determination
The following sections detail standard laboratory procedures for determining the primary physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[8][9] A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[8][10]
Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp) [8]
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 1-2 mm.[9][11]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[8]
-
Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20°C per minute) is initially used to determine an approximate melting range.[10]
-
Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is prepared and the heating process is repeated with a much slower heating rate (approximately 2°C per minute) starting from a temperature about 10-15°C below the approximate melting point.[8][10]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.[11]
Boiling Point Determination
As this compound is a solid at room temperature, its boiling point will be determined at a reduced pressure or by methods suitable for solids with high boiling points. The Thiele tube method is a common technique for determining the boiling point of small quantities of a substance.[12][13]
Methodology: Thiele Tube Method [12][13]
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed open-end-down into the liquid.[12][14]
-
Apparatus Setup: The test tube is attached to a thermometer with the bulb of the thermometer level with the sample. This assembly is then clamped in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the sample is immersed in the oil.[12][13]
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[12][13]
-
Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed.
-
Data Recording: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[12]
Density Determination
The density of a solid can be determined using several methods. The pycnometer and buoyancy methods are common gravimetric techniques.[15][16]
Methodology: Gas Pycnometry
-
Principle: Gas pycnometry determines the true density of a solid by measuring the pressure change of an inert gas (like helium) in a calibrated volume.
-
Procedure:
-
The weight of the solid sample of this compound is accurately measured.
-
The sample is placed in the sample chamber of the gas pycnometer.
-
The instrument is sealed, and the chamber is filled with an inert gas to a specific pressure.
-
The gas is then expanded into a second empty chamber of known volume, and the resulting pressure is measured.
-
Using the ideal gas law and the measured pressures and known volumes, the volume of the solid sample can be accurately determined.
-
The density is then calculated by dividing the mass of the sample by its volume.
-
Methodology: Buoyancy Method (Archimedes' Principle) [16][17]
-
Principle: A body immersed in a fluid experiences an apparent loss in weight equal to the weight of the fluid it displaces.[16]
-
Procedure:
-
The dry weight of a sample of this compound is measured in the air.
-
The sample is then weighed while fully submerged in a liquid of known density in which it is insoluble (e.g., a perfluorinated hydrocarbon).
-
The difference between the weight in air and the weight in the liquid gives the weight of the displaced liquid.
-
The volume of the sample is calculated by dividing the weight of the displaced liquid by the density of the liquid.
-
The density of the sample is then its weight in air divided by its calculated volume.
-
Solubility Determination
A qualitative solubility profile is crucial for applications in drug development and chemical synthesis.
Methodology: Qualitative Solubility Testing [18][19][20]
-
General Procedure: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube. A small volume of the solvent (e.g., 0.75 mL) is added in portions, with vigorous shaking after each addition.[18] The compound is classified as soluble if it completely dissolves.
-
Solvent Series: A hierarchical series of solvents is typically used to classify the compound based on its acidic, basic, and neutral properties. A common testing sequence includes:
-
Water: To determine polarity.
-
5% Sodium Hydroxide (NaOH): To test for acidic functional groups.
-
5% Sodium Bicarbonate (NaHCO₃): To differentiate between strong and weak acids.
-
5% Hydrochloric Acid (HCl): To test for basic functional groups (unlikely for this compound).
-
Concentrated Sulfuric Acid (H₂SO₄): To detect compounds with functional groups that can be protonated.
-
Organic Solvents: Solubility in common organic solvents such as ethanol, diethyl ether, acetone, and toluene should also be assessed to guide its use in reactions and formulations.[21]
-
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.
Caption: Interrelation of physical properties of this compound.
References
- 1. 5-Bromo-1,3-dichloro-2-methylbenzene | C7H5BrCl2 | CID 641155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. 4-Bromo-3,5-dichlorotoluene 96% | CAS: 19393-93-2 | AChemBlock [achemblock.com]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [guidechem.com]
- 7. 5-Bromo-1,3-dichloro-2-methylbenzene [myskinrecipes.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. byjus.com [byjus.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. Density - Wikipedia [en.wikipedia.org]
- 16. mt.com [mt.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 2-Bromo-1,3-dichloro-5-methylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery.
Chemical Structure and Properties
This compound, also known by its synonym 4-Bromo-3,5-dichlorotoluene, is a substituted toluene derivative. Its chemical structure consists of a benzene ring with a methyl group, a bromine atom, and two chlorine atoms as substituents.
Chemical Identifiers:
Physical and Chemical Properties:
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Physical State | Solid | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Insoluble in water (predicted) | |
| LogP | 4.0643 | [2] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of spectra is not publicly available, typical spectral features can be predicted based on the structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl protons and two singlets in the aromatic region for the two non-equivalent aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the methyl carbon and the six aromatic carbons, with the chemical shifts influenced by the attached halogens.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, as well as C-C stretching vibrations within the ring. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and two chlorine atoms.
Synthesis
Conceptual Synthesis Workflow:
A potential synthetic pathway could involve the controlled halogenation of a suitable dichlorotoluene precursor. The regioselectivity of the bromination step would be critical and influenced by the directing effects of the existing chloro and methyl substituents.
Conceptual Synthesis of this compound.
Reactivity
The reactivity of this compound is dictated by the electronic properties of its substituents. The methyl group is an activating group, while the halogens (bromine and chlorine) are deactivating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the methyl group.
The presence of three halogen atoms also opens up possibilities for nucleophilic aromatic substitution reactions, although harsh conditions might be required. The different reactivities of the C-Br and C-Cl bonds could potentially be exploited for selective cross-coupling reactions, making this compound a useful building block in the synthesis of more complex molecules.
Biological Activity
Currently, there is no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. Its structural similarity to other halogenated aromatic compounds suggests it could be investigated for potential applications in areas such as agrochemicals or pharmaceuticals.[5]
Safety and Handling
Hazard Identification:
-
Health Hazards: Causes skin irritation and serious eye irritation.[6] May be harmful if swallowed.
-
Environmental Hazards: No specific data available, but release into the environment should be avoided.
Precautionary Measures:
| Precaution Category | Recommendations |
| Handling | Wear protective gloves, protective clothing, and eye protection. Wash hands thoroughly after handling. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container in accordance with local regulations. |
Emergency Procedures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Seek medical attention.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult the latest Safety Data Sheet (SDS) from a qualified supplier before handling this chemical.
References
- 1. 4-Bromo-3,5-dichlorotoluene 96% | CAS: 19393-93-2 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-Bromo-1,3-dichloro-2-methylbenzene | C7H5BrCl2 | CID 641155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1,3-dichloro-4-methylbenzene | C7H5BrCl2 | CID 2735557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1,3-dichloro-2-methylbenzene [myskinrecipes.com]
- 6. aksci.com [aksci.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-1,3-dichloro-5-methylbenzene, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. The synthesis involves a two-step process commencing with the formation of 1,3-dichloro-5-methylbenzene (3,5-dichlorotoluene), followed by its regioselective bromination. This guide details the experimental protocols, presents key quantitative data, and illustrates the reaction workflow.
I. Quantitative Data Summary
The following tables summarize the key physical and chemical properties of the starting material, the intermediate, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3,5-Diaminotoluene | 3,5-Diaminotoluene | 108-71-4 | C₇H₁₀N₂ | 122.17 | - |
| 1,3-Dichloro-5-methylbenzene | 1,3-Dichloro-5-methylbenzene | 25186-47-4 | C₇H₆Cl₂ | 161.03 | Clear liquid |
| This compound | This compound | 19393-93-2 | C₇H₅BrCl₂ | 239.92 | - |
Table 2: Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1,3-Dichloro-5-methylbenzene | 2.31 (s, 3H), 7.08 (s, 1H), 7.18 (s, 2H) | 21.1, 126.9, 129.0, 134.8, 138.9 |
| This compound | 2.35 (s, 3H), 7.29 (s, 2H) | 20.8, 128.9, 131.7, 134.5, 139.3 |
II. Synthetic Pathway
The synthesis of this compound is proposed via a two-step reaction sequence starting from 3,5-diaminotoluene.
Caption: Synthetic pathway for this compound.
III. Experimental Protocols
The following are detailed experimental procedures for the synthesis of the intermediate and the final product.
Step 1: Synthesis of 1,3-Dichloro-5-methylbenzene via Sandmeyer Reaction
The synthesis of 1,3-dichloro-5-methylbenzene from 3,5-diaminotoluene is achieved through a Sandmeyer reaction. This reaction involves the diazotization of the diamine followed by a copper(I) chloride-catalyzed displacement of the diazonium groups with chlorine.
Materials and Reagents:
-
3,5-Diaminotoluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Water (H₂O)
-
Ice
-
Diethyl ether
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-diaminotoluene in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature between 0-5 °C. Continue stirring for an additional 30 minutes after the addition is complete to ensure the full formation of the bis(diazonium) salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. The evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently on a water bath until the evolution of nitrogen ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the ethereal layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,3-dichloro-5-methylbenzene.
Step 2: Synthesis of this compound via Electrophilic Bromination
The final product is synthesized by the electrophilic bromination of 1,3-dichloro-5-methylbenzene using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide. The directing effects of the two chlorine atoms (meta-directing) and the methyl group (ortho-, para-directing) on the aromatic ring will influence the position of bromination. The bromine is expected to substitute at the position ortho to the methyl group and meta to the chlorine atoms.
Materials and Reagents:
-
1,3-Dichloro-5-methylbenzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1,3-dichloro-5-methylbenzene in a suitable inert solvent like carbon tetrachloride.
-
Add a catalytic amount of iron(III) bromide or a few iron filings to the flask.
-
Bromination: From the dropping funnel, add bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the color of the bromine should disappear as it reacts.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours or until the evolution of hydrogen bromide gas ceases. The reaction can be gently heated to ensure completion.
-
Work-up and Purification: Cool the reaction mixture and cautiously pour it into a beaker containing a dilute solution of sodium thiosulfate to quench any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer successively with water, a saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
The final product, this compound, can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
IV. Reaction Workflow
The overall workflow for the synthesis is depicted below.
Caption: Experimental workflow for the two-step synthesis.
Disclaimer: This guide is intended for informational purposes for qualified researchers and scientists. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The hazards of all chemicals used should be fully understood before commencing any experimental work.
Spectroscopic Profile of 2-Bromo-1,3-dichloro-5-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1,3-dichloro-5-methylbenzene (CAS No. 19393-93-2). Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. This guide also outlines detailed, generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established substituent effects on aromatic systems and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.6 | Singlet | 2H | Aromatic Protons (H-4, H-6) |
| ~ 2.4 | Singlet | 3H | Methyl Protons (-CH₃) |
Predicted solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 - 142 | C-5 (C-CH₃) |
| ~ 135 - 138 | C-1, C-3 (C-Cl) |
| ~ 130 - 133 | C-4, C-6 (C-H) |
| ~ 120 - 125 | C-2 (C-Br) |
| ~ 20 - 22 | -CH₃ |
Predicted solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| 2975 - 2850 | Weak-Medium | Methyl C-H Stretch |
| 1550 - 1580 | Medium-Strong | Aromatic C=C Stretch |
| 1450 - 1470 | Medium | Aromatic C=C Stretch |
| 850 - 900 | Strong | C-H Out-of-plane Bending (isolated H) |
| 1100 - 1000 | Strong | C-Cl Stretch |
| 650 - 550 | Medium-Strong | C-Br Stretch |
Predicted sample state: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Predicted Relative Abundance | Assignment |
| 238, 240, 242, 244 | High (Isotopic Cluster) | [M]⁺ (Molecular Ion) |
| 223, 225, 227, 229 | Medium | [M-CH₃]⁺ |
| 159, 161 | Medium | [M-Br]⁺ |
| 203, 205 | Medium | [M-Cl]⁺ |
| 124 | Medium | [M-Br-Cl]⁺ |
| 89 | Medium | [M-Br-2Cl]⁺ |
Ionization method: Electron Ionization (EI). The isotopic pattern for the molecular ion will be complex due to the presence of one bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) atoms.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30°, a larger spectral width than for ¹H NMR, and a longer relaxation delay (e.g., 2-5 seconds) to ensure full relaxation of quaternary carbons.[3]
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[4]
-
Process the FID similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or a pure KBr pellet).
-
Place the sample in the spectrometer's sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.[6]
-
Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detect the ions to generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.
Caption: Workflow for Spectroscopic Structure Elucidation.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1,3-dichloro-5-methylbenzene
This guide provides a detailed analysis and predicted ¹H NMR spectrum of 2-Bromo-1,3-dichloro-5-methylbenzene, a polysubstituted aromatic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. The document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visualization of the proton relationships within the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the bromo and chloro substituents on the benzene ring. The predicted data is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (H-4, H-6) | ~7.3 - 7.5 | Singlet | N/A |
| -CH₃ (H-7) | ~2.3 - 2.5 | Singlet | N/A |
Note: The chemical shifts for the aromatic protons are anticipated to be in the downfield region, typical for protons attached to a benzene ring. The presence of three electron-withdrawing halogen substituents (one bromine and two chlorine atoms) is expected to deshield the aromatic protons, shifting their resonance to a lower field. The two aromatic protons at positions 4 and 6 are chemically equivalent due to the symmetry of the molecule and are not adjacent to any other protons, hence they are expected to appear as a single singlet. The methyl group protons are also in a unique chemical environment and are not coupled to any other protons, thus they will also appear as a singlet in the upfield region characteristic of alkyl protons.
Experimental Protocol
The following is a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.
-
Solvent Selection: A deuterated solvent that readily dissolves the compound should be used. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the final solution height is approximately 4-5 cm.
2. Instrumentation:
-
A high-field Nuclear Magnetic Resonance (NMR) spectrometer with a proton resonance frequency of 400 MHz or higher is recommended for good signal dispersion.
3. Data Acquisition Parameters:
-
Experiment: A standard one-dimensional proton experiment (e.g., 'zg30' or 'zg' pulse program on Bruker instruments).
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range for organic molecules.
-
Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
-
Acquisition Time (AT): An acquisition time of 2-4 seconds will provide good digital resolution.
-
Pulse Width (P1): A 30° or 90° pulse angle can be used. A 30° pulse with a shorter relaxation delay can be used to increase the speed of the experiment if quantitation is not critical.
4. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Phasing: The spectrum should be manually phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A baseline correction should be applied to ensure a flat baseline.
-
Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.
-
Integration: The relative integrals of the signals should be determined to confirm the proton ratios.
Logical Relationships of Proton Signals
The following diagram, generated using the DOT language, illustrates the structure of this compound and the absence of coupling between the distinct proton environments.
Structure of this compound.
An In-depth Technical Guide to the 13C NMR of 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1,3-dichloro-5-methylbenzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide utilizes established substituent chemical shift (SCS) data to predict the chemical shifts of the aromatic carbons. This approach offers a reliable estimation for the purposes of structural elucidation and spectral interpretation. Furthermore, a comprehensive, generalized experimental protocol for acquiring 13C NMR spectra of similar small organic molecules is provided.
Predicted 13C NMR Spectral Data
The chemical shifts for the carbon atoms in this compound have been predicted based on the principle of substituent additivity on the benzene ring. The base chemical shift for benzene is taken as 128.5 ppm.[1][2] The predicted values are summarized in the table below.
| Carbon Atom | Substituents Influencing the Carbon | Predicted Chemical Shift (ppm) |
| C1 | Attached to Chlorine | 134.7 |
| C2 | Attached to Bromine | 122.3 |
| C3 | Attached to Chlorine | 134.7 |
| C4 | Meta to Bromine, Ortho to Chlorine and Methyl | 131.6 |
| C5 | Attached to Methyl | 139.3 |
| C6 | Ortho to Bromine and Methyl, Meta to Chlorine | 129.9 |
| CH3 | Methyl Group | 20.7 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Substituent Effects on 13C NMR Chemical Shifts
The positions of the signals in the 13C NMR spectrum are influenced by the electronic environment of each carbon atom. In this compound, the bromine, chlorine, and methyl substituents exert distinct electronic effects (inductive and resonance) that shield or deshield the various carbon nuclei, leading to a range of chemical shifts. The diagram below illustrates the logical relationship between the substituents and their impact on the chemical shifts of the aromatic carbons.
Caption: Logical workflow from substituents to predicted chemical shifts.
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized, yet detailed, protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.
-
Mass: Weigh approximately 10-50 mg of the solid compound.
-
Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal standard, with its 13C signal set to 0.0 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.
-
Acquisition Time (AQ): This is determined by the spectral width and the number of data points.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
3. Data Processing:
-
Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.
This comprehensive guide provides a foundational understanding of the expected 13C NMR spectrum of this compound and a robust protocol for its experimental acquisition. These insights are crucial for researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science for the structural verification and characterization of novel compounds.
References
An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 2-Bromo-1,3-dichloro-5-methylbenzene, a halogenated aromatic compound. This document outlines the predicted fragmentation patterns, experimental protocols for analysis, and visual representations of the mass spectrometric processes, tailored for professionals in research and drug development who may encounter this or structurally similar molecules.
Predicted Mass Spectrometric Data
The mass spectrum of this compound is characterized by a distinctive isotopic pattern in the molecular ion region due to the presence of bromine and chlorine isotopes. The primary fragmentation pathways involve the loss of halogen atoms and the methyl group. The quantitative data presented below is predicted based on the known fragmentation patterns of similar halogenated aromatic compounds.
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity (%) | Postulated Structure/Formula |
| [M]+ | 238, 240, 242, 244 | 60 | [C7H5BrCl2]+ |
| [M-CH3]+ | 223, 225, 227, 229 | 20 | [C6H2BrCl2]+ |
| [M-Cl]+ | 203, 205, 207 | 80 | [C7H5BrCl]+ |
| [M-Br]+ | 159, 161, 163 | 100 (Base Peak) | [C7H5Cl2]+ |
| [M-Cl-Cl]+ | 168, 170 | 30 | [C7H5Br]+ |
| [M-Br-Cl]+ | 124, 126 | 40 | [C7H5Cl]+ |
| [C6H3Cl]+ | 110, 112 | 15 | [C6H3Cl]+ |
| [C6H4]+ | 76 | 25 | [C6H4]+ |
Note: The m/z values for ions containing bromine and/or chlorine are presented as a range to reflect the isotopic distribution. The relative intensities are estimations and may vary based on the specific instrument and experimental conditions.
Experimental Protocols
A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique provides separation of the analyte from any impurities followed by its mass analysis.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality data. A typical protocol is as follows:
-
Dissolution: Dissolve a precise amount of the solid this compound in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 10 µg/mL.[1]
-
Filtration: To prevent contamination of the GC system, filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.[2]
-
Vial Transfer: Transfer the filtered solution into a 2 mL autosampler vial with a screw cap and septum.
Gas Chromatography-Mass Spectrometry (GC-MS)
The following instrumental parameters are recommended for the analysis:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977 MS Detector or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of halogenated aromatic compounds.[3]
-
Injection: 1 µL of the prepared sample is injected in splitless mode to maximize sensitivity.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and the experimental workflow for the mass spectrometric analysis of this compound.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
The Enigmatic Reactivity of 2-Bromo-1,3-dichloro-5-methylbenzene: A Technical Guide for Strategic Synthesis
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the reactivity of 2-Bromo-1,3-dichloro-5-methylbenzene. This document serves as an in-depth resource, elucidating the predicted chemical behavior and synthetic potential of this highly functionalized aromatic compound. While specific experimental data for this exact molecule is limited in published literature, this guide provides a robust predictive analysis based on the well-established reactivity of analogous polysubstituted aryl halides, offering a roadmap for its strategic utilization in synthetic chemistry.
Predicted Reactivity Profile
This compound is an electron-deficient aromatic ring system due to the presence of three electron-withdrawing halogen substituents. The bromine atom is the most likely site for oxidative addition in palladium-catalyzed cross-coupling reactions, given the general reactivity trend for aryl halides (I > Br > Cl). The two chlorine atoms and the methyl group are expected to exert significant steric and electronic influence on the reactivity of the C-Br bond. The methyl group, being weakly electron-donating, may slightly mitigate the electron deficiency of the ring. The chlorine atoms, positioned ortho and para to the bromine, will contribute to the steric hindrance around the reaction center.
This unique substitution pattern makes this compound a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its controlled functionalization can lead to a diverse array of novel compounds.
Key Cross-Coupling Reactions: Predicted Reactivity and General Protocols
The primary utility of this compound in synthetic organic chemistry is anticipated to be in palladium-catalyzed cross-coupling reactions. Below is a summary of its predicted behavior and general experimental protocols for several key transformations.
| Reaction Type | Coupling Partner | Predicted Reactivity | Typical Catalyst/Ligand System | Typical Base | Typical Solvent(s) | Typical Temperature |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters | High | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, or other bulky phosphine ligands | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF (often with water) | 80-120 °C |
| Buchwald-Hartwig Amination | Primary/secondary amines, amides | Moderate to High | Pd₂(dba)₃/Buchwald or Hartwig ligands (e.g., XPhos, RuPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |
| Sonogashira Coupling | Terminal alkynes | Moderate to High | Pd(PPh₃)₂Cl₂/CuI | Et₃N, DIPA | THF, DMF | Room Temp. to 80 °C |
Experimental Methodologies: General Considerations
Due to the sterically hindered and electron-deficient nature of this compound, specific optimization of reaction conditions will likely be necessary to achieve high yields.
General Procedure for a Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable phosphine ligand if required.
-
Add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent (e.g., toluene, dioxane) and a small amount of water if using an inorganic base.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv).
-
Add this compound (1.0 equiv) and the amine or amide (1.1-1.5 equiv).
-
Add the anhydrous solvent (e.g., toluene, dioxane).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
General Procedure for a Sonogashira Coupling:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 1-10 mol%).
-
Add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Add the anhydrous solvent (e.g., THF, DMF) and the amine base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction at room temperature or heat as required (up to 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Chemistry: Synthetic Pathways and Catalytic Cycles
To further aid in the strategic application of this compound, the following diagrams illustrate a plausible synthetic route and the fundamental catalytic cycles for the key cross-coupling reactions.
Technical Guide: Solubility and Applications of 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1,3-dichloro-5-methylbenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific experimental solubility data in public literature, this document outlines theoretical approaches for solubility prediction and provides a detailed, general experimental protocol for its determination. Furthermore, this guide presents the known physicochemical properties and illustrates the synthetic utility of this compound.
Introduction
This compound (also known as 4-Bromo-3,5-dichlorotoluene) is a halogenated aromatic compound with the molecular formula C₇H₅BrCl₂. Its structure, featuring a combination of bromine and chlorine substituents on a toluene backbone, makes it a versatile intermediate for introducing specific functionalities into more complex molecules through various cross-coupling reactions. An understanding of its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems and for developing appropriate handling and processing procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BrCl₂ | ChemScene[1] |
| Molecular Weight | 239.92 g/mol | ChemScene[1] |
| CAS Number | 19393-93-2 | BLDpharm[2] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 4.2 | PubChem[3] |
Note: Some properties like appearance are predicted based on the structure and similar compounds, as specific experimental data is not widely published.
Solubility Profile
General Solubility
Theoretical Approaches to Solubility Prediction
In the absence of experimental data, several theoretical models can be employed to estimate the solubility of a compound. These methods are valuable tools in solvent screening and process development.
-
Hansen Solubility Parameters (HSP): This method is based on the principle that "like dissolves like" by quantifying the intermolecular forces of a substance.[4][5] Every molecule, including solutes and solvents, is assigned three Hansen parameters (δD for dispersion forces, δP for polar forces, and δH for hydrogen bonding forces).[6] A solute is predicted to be soluble in a solvent if their Hansen parameters are similar. To obtain the HSP for this compound, specialized software or experimental determination would be required.
-
Machine Learning Models: Recent advancements in computational chemistry have led to the development of machine learning models that can predict solubility with a high degree of accuracy.[1][7][8] These models are trained on large datasets of experimental solubility data and use molecular descriptors to predict the solubility of new compounds in various solvents.[1][7]
Expected Solubility in Common Organic Solvents
Based on its chemical structure, the expected qualitative solubility of this compound in a range of common organic solvents is presented in Table 2. It is important to note that these are predictions and should be confirmed experimentally.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | High | "Like dissolves like" principle; both are non-polar. |
| Toluene | Non-polar | High | Similar aromatic structures. |
| Dichloromethane | Polar aprotic | High | Good solvent for many organic compounds. |
| Acetone | Polar aprotic | Moderate to High | Capable of dissolving a wide range of compounds. |
| Ethyl Acetate | Polar aprotic | Moderate to High | Commonly used solvent in organic synthesis. |
| Methanol | Polar protic | Low to Moderate | The presence of hydrogen bonding in methanol may not favorably interact with the non-polar solute. |
| Ethanol | Polar protic | Low to Moderate | Similar to methanol, the polarity and hydrogen bonding may limit solubility. |
| Water | Polar protic | Insoluble | The compound is highly non-polar and hydrophobic. |
Experimental Protocol for Solubility Determination
The following is a general experimental procedure to quantitatively determine the solubility of a solid compound like this compound in an organic solvent.[9][10]
Materials
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, acetone, ethanol)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter (with a pore size appropriate to remove all undissolved solids) into a clean, pre-weighed vial.
-
-
Quantification:
-
Determine the mass of the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solid can be calculated by subtracting the initial weight of the empty vial.
-
Alternatively, the concentration of the solute in the filtered solution can be determined using a calibrated analytical method such as HPLC, GC, or UV-Vis spectroscopy.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for determining the solubility of a solid in a liquid.
Synthetic Applications of this compound
This compound serves as a crucial building block in organic synthesis. The diagram below outlines its role as an intermediate.
Caption: Synthetic pathways utilizing this compound.
Conclusion
This compound is a valuable intermediate in the chemical industry, particularly for the synthesis of pharmaceuticals and agrochemicals.[11] While specific experimental solubility data is sparse, its solubility can be estimated using theoretical models and should be determined experimentally for specific applications. The general experimental protocol provided in this guide offers a reliable method for obtaining accurate solubility data. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the efficient use of this versatile chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. 5-Bromo-1,3-dichloro-2-methylbenzene | C7H5BrCl2 | CID 641155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Solubility parameters (HSP) [adscientis.com]
- 6. paint.org [paint.org]
- 7. d-nb.info [d-nb.info]
- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. 5-Bromo-1,3-dichloro-2-methylbenzene [myskinrecipes.com]
An In-depth Technical Guide on the Safety and Handling of 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Synonyms: 5-Bromo-1,3-dichloro-2-methylbenzene, 4-Bromo-3,5-dichlorotoluene CAS Number: 19393-93-2 Molecular Formula: C₇H₅BrCl₂ Molecular Weight: 239.92 g/mol
This guide provides a comprehensive overview of the safety and handling procedures for 2-Bromo-1,3-dichloro-5-methylbenzene, a halogenated aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given the limited publicly available toxicological data for this specific compound, this guide draws upon safety information for structurally similar chemicals and general best practices for handling halogenated aromatic hydrocarbons.
Physicochemical and Safety Data
The following tables summarize the known physical, chemical, and safety information for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 5-bromo-1,3-dichloro-2-methylbenzene | PubChem |
| Molecular Formula | C₇H₅BrCl₂ | ChemScene[2] |
| Molecular Weight | 239.92 g/mol | PubChem[3] |
| Appearance | White to Yellow Solid | Sigma-Aldrich[4] |
| Purity | 96% - 98% | AChemBlock, Sigma-Aldrich[1][4] |
| Storage Temperature | Refrigerator (2-8°C), Sealed in dry conditions | Sigma-Aldrich[4][5] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | GHS Classification | Precautionary Statement |
| H315: Causes skin irritation | Skin Irrit. 2 | P264: Wash skin thoroughly after handling. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | ||
| P362: Take off contaminated clothing and wash before reuse. | ||
| H319: Causes serious eye irritation | Eye Irrit. 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P337 + P313: If eye irritation persists: Get medical advice/attention. | ||
| H335: May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P271: Use only outdoors or in a well-ventilated area. | ||
| P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | ||
| P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Data derived from the Safety Data Sheet for the structurally similar compound 2-Bromo-5-chloro-1,3-dimethylbenzene and general GHS classifications for halogenated aromatic compounds.[6][7]
Quantitative Toxicological Data: As of the latest search, specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound is not publicly available. The toxicity of alkylbenzenes is generally considered to be relatively low, though high exposure can pose health risks.[8]
Experimental Protocols: General Handling and Emergency Procedures
Due to the lack of a specific, detailed experimental protocol for the synthesis of this compound in the public domain, this section provides a general workflow for the safe handling of halogenated aromatic compounds.
General Handling Workflow for Halogenated Aromatic Compounds
Caption: General workflow for the safe handling of halogenated aromatic compounds.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. If eye irritation persists, get medical advice/attention.[6]
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[6][7]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Reactivity and Storage
Chemical Stability: Stable under recommended storage conditions.
Reactivity:
-
Conditions to Avoid: Heat, flames, and sparks.[9]
-
Incompatible Materials: Strong oxidizing agents.[9]
-
Hazardous Decomposition Products: Under combustion, may produce carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.[9]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from sources of ignition. For long-term storage, maintain in a cool, dry place.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activities, mechanism of action, or signaling pathway interactions of this compound. Halogenated organic compounds as a class are known to have a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, which is why they are of interest in drug development.[8][11][12] The introduction of halogen atoms can enhance the pharmacological activity of a compound.[12] However, without specific studies on this molecule, any discussion of its role in signaling pathways would be speculative.
General Biological Effects of Halogenated Aromatic Hydrocarbons: Halogenated aromatic compounds can be persistent in the environment and may have toxic effects.[8] The health effects can vary greatly depending on the specific compound.
Due to the lack of specific data, a signaling pathway diagram for this compound cannot be provided at this time.
Conclusion
This compound is a valuable research chemical with potential applications in pharmaceutical and agrochemical synthesis. While specific toxicological and biological data are limited, its structural similarity to other halogenated aromatic compounds necessitates careful handling in a controlled laboratory environment. Adherence to the general safety protocols outlined in this guide is crucial to minimize exposure and ensure safe use. Further research is needed to fully characterize the toxicological and biological properties of this compound.
References
- 1. 4-Bromo-3,5-dichlorotoluene 96% | CAS: 19393-93-2 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-Bromo-1,3-dichloro-2-methylbenzene | C7H5BrCl2 | CID 641155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 4-Bromo-3,5-dichlorotoluene | 19393-93-2 [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. 2-Bromo-5-chloro-1,3-dimethylbenzene | CAS#:103724-99-8 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 10. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the Study of Halogenated Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-1,3-dichloro-5-methylbenzene material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by a licensed supplier. Always consult the official SDS and follow all recommended safety procedures when handling this chemical.
Chemical Identification and Properties
2-Bromo-1,3-dichloro-5-methylbenzene is a halogenated aromatic compound. Its chemical structure and basic properties are outlined below.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Bromo-3,5-dichlorotoluene |
| CAS Number | 19393-93-2 |
| Molecular Formula | C₇H₅BrCl₂ |
| Molecular Weight | 239.92 g/mol [1][2] |
| Physical Form | Solid |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | Data not available[3][4] |
| Boiling Point | Data not available[3][4] |
| Density | Data not available[4] |
| logP (Computed) | 4.06 - 4.2[5] |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Hazard Identification and Toxicological Information
This chemical is classified as hazardous. The GHS classification and associated hazard statements are summarized below.
Table 3: GHS Hazard Classification
| Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Signal Word: Warning
Toxicological Data:
Specific quantitative toxicological data such as LD50 and LC50 values for this compound are not currently available.[4] General hazards associated with halogenated aromatic hydrocarbons include potential for skin and eye irritation, respiratory tract irritation, and potential for liver and kidney effects with significant exposure.[6]
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, the following sections provide generalized protocols for handling, storage, and disposal of halogenated aromatic hydrocarbons. These should be adapted based on a thorough risk assessment for the specific experimental conditions.
Handling and Personal Protective Equipment (PPE)
A generalized workflow for handling halogenated aromatic compounds in a laboratory setting is outlined below.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Storage
Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
Disposal
Waste containing this compound must be treated as hazardous waste.
Synthesis
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire and Explosion Hazard Data
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May include carbon oxides, hydrogen bromide, and hydrogen chloride.
-
Special Firefighting Procedures: Wear self-contained breathing apparatus and full protective gear.
References
- 1. 5-Bromo-1,3-dichloro-2-methylbenzene | C7H5BrCl2 | CID 641155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3,5-dichlorotoluene 96% | CAS: 19393-93-2 | AChemBlock [achemblock.com]
- 3. aaronchem.com [aaronchem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. Page loading... [guidechem.com]
- 6. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 7. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
A Technical Guide to 2-Bromo-1,3-dichloro-5-methylbenzene for Chemical Research and Development
For Immediate Release
This technical guide provides an in-depth overview of 2-Bromo-1,3-dichloro-5-methylbenzene (CAS No. 19393-93-2), a key halogenated aromatic intermediate for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document outlines its chemical properties, commercial availability, and potential applications, with a focus on providing actionable data and experimental context.
Chemical Identity and Properties
This compound, also known by its synonym 4-Bromo-3,5-dichlorotoluene, is a substituted aromatic compound with a molecular formula of C₇H₅BrCl₂ and a molecular weight of 239.93 g/mol .[1] Its structure features a toluene backbone with bromine and two chlorine substituents, making it a valuable building block in organic synthesis, particularly in cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19393-93-2 | [1][2] |
| Molecular Formula | C₇H₅BrCl₂ | [1] |
| Molecular Weight | 239.93 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |
Commercial Suppliers and Specifications
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically in the range of 96-97%.
Table 2: Commercial Suppliers and Purity Specifications
| Supplier | Purity | Country of Origin | Additional Information |
| Sigma-Aldrich | 97% | CN | Marketed as 4-Bromo-3,5-dichlorotoluene.[3] |
| Advanced ChemBlocks | 96% | - | Catalog ID: N25562.[1] |
| ChemScene | - | - | Also known as 4-Bromo-3,5-dichlorotoluene.[2] |
| Aaron-chem | - | - | Compound ID: AR007SIE. |
| Fluorochem | - | - | Product code: F854672.[4] |
Note: For the most current pricing and availability, please refer to the respective supplier's website.
Applications in Organic Synthesis
The unique substitution pattern of this compound makes it a versatile reagent in organic synthesis. The presence of a bromine atom and two chlorine atoms on the benzene ring allows for regioselective functionalization through various cross-coupling reactions. This is particularly valuable in the construction of complex molecular architectures required for the development of novel pharmaceuticals and agrochemicals.
Suzuki-Miyaura Cross-Coupling Reactions
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While a specific, detailed experimental protocol for a reaction involving this compound was not found in the surveyed literature, a general procedure for a related Suzuki-Miyaura coupling reaction is provided below for illustrative purposes. This protocol should be adapted and optimized for the specific substrates and desired product.
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, to the flask.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Safety Information
This compound is a chemical that requires careful handling. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Conclusion
This compound is a readily available and synthetically versatile building block for the synthesis of complex organic molecules. Its utility in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, makes it a valuable tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, availability, and potential applications to facilitate its effective use in a research and development setting.
Caption: Logical relationship of this compound.
References
Technical Guide: 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-dichloro-5-methylbenzene, also known by its synonym 4-bromo-3,5-dichlorotoluene, is a halogenated aromatic compound. Its structural features, including the presence of bromine and chlorine substituents on a toluene backbone, make it a molecule of significant interest in medicinal chemistry and organic synthesis. Halogen atoms can modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenated compounds valuable building blocks in the design and development of new therapeutic agents.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis protocol, and the potential relevance of this compound in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. The data is compiled from various chemical databases and supplier information. It is important to note that some properties are computed, providing theoretical estimates.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonym | 4-Bromo-3,5-dichlorotoluene | [7][8] |
| CAS Number | 19393-93-2 | [7][8][9] |
| Molecular Formula | C₇H₅BrCl₂ | [7][10] |
| Molecular Weight | 239.92 g/mol | [10][11] |
| Physical Form | Solid | [6] |
| Purity | ≥97% | [6] |
| Storage Temperature | 2-8°C | [6] |
| InChI Key | NLELAEOQIKWPNY-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)Br)Cl | [7] |
| XLogP3-AA (Computed) | 4.2 | [11] |
Synthesis Protocol: Electrophilic Aromatic Bromination
A plausible and detailed experimental protocol for the synthesis of this compound involves the electrophilic aromatic substitution of 3,5-dichlorotoluene. The methyl group is an activating ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The position between the two chlorine atoms (position 4) is sterically hindered. Therefore, bromination is anticipated to occur at position 2, which is ortho to the methyl group and meta to both chlorine atoms.
Reaction:
Materials:
-
3,5-dichlorotoluene
-
Anhydrous iron(III) bromide (FeBr₃)
-
Liquid bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dichlorotoluene (1 equivalent) in anhydrous dichloromethane.
-
Carefully add anhydrous iron(III) bromide (0.05 equivalents) to the solution. The mixture should be stirred to ensure the catalyst is well-dispersed.
-
Cool the reaction mixture in an ice bath.
-
In a dropping funnel, place liquid bromine (1.05 equivalents) and add it dropwise to the stirred reaction mixture over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding it to a beaker containing a cold 1 M sodium bisulfite solution to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or heptane) to yield pure this compound.
Potential Relevance in Drug Development and Signaling Pathways
Halogenated aromatic compounds are a cornerstone in medicinal chemistry due to their ability to enhance the pharmacological properties of drug candidates. The introduction of halogen atoms can improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3][4]
While direct evidence for the biological activity of this compound is limited in publicly available literature, its structural motifs are present in various biologically active molecules. It serves as a versatile synthetic intermediate for the construction of more complex molecules with potential therapeutic applications.[12][13]
One potential area of relevance for this class of compounds is their interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway . Many halogenated aromatic compounds are known to be ligands for the AhR, a ligand-activated transcription factor involved in regulating the expression of genes related to drug metabolism (such as cytochrome P450 enzymes), cell growth, and differentiation.[14][15] The activation or inhibition of this pathway by small molecules can have significant toxicological and pharmacological consequences.
Below is a generalized diagram of the AhR signaling pathway.
Experimental Workflow and Logical Relationships
The synthesis of this compound is a prime example of an electrophilic aromatic substitution reaction. The logical workflow for such a synthesis is depicted in the diagram below. This workflow highlights the key steps from starting material to the purified final product.
Conclusion
This compound is a halogenated aromatic compound with potential applications as a synthetic intermediate in drug discovery and medicinal chemistry. Its synthesis can be readily achieved through the electrophilic bromination of 3,5-dichlorotoluene. While its specific biological activities are not extensively documented, its structural class is known to interact with important biological pathways such as the AhR signaling pathway. This technical guide provides a foundation for researchers and scientists working with this and similar compounds, offering key data and detailed protocols to facilitate further investigation and application in the development of novel therapeutics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3,5-dichlorotoluene 96% | CAS: 19393-93-2 | AChemBlock [achemblock.com]
- 4. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 4-Bromo-3,5-dichlorotoluene | 19393-93-2 [sigmaaldrich.com]
- 7. 4-Bromo-3-chlorotoluene | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 10. chem.wisc.edu [chem.wisc.edu]
- 11. 4-Bromo-3-chlorotoluene (CAS 6627-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. nbinno.com [nbinno.com]
- 13. 5-Bromo-1,3-dichloro-2-methylbenzene [myskinrecipes.com]
- 14. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures, which are common motifs in biologically active molecules and functional materials.
This document provides detailed application notes and protocols for the Suzuki coupling reaction utilizing 2-Bromo-1,3-dichloro-5-methylbenzene as the aryl halide substrate. Due to the presence of multiple halogen atoms, selective coupling at the more reactive bromo position is the primary focus. The resulting 2-(aryl)-1,3-dichloro-5-methylbenzene derivatives are valuable intermediates for further functionalization, potentially leading to the development of novel therapeutic agents and advanced materials.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organic group from the organoboron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.
Key Reaction Components and Considerations
-
Substrate: this compound. The reactivity of the C-X bond in Suzuki couplings follows the general trend I > Br > OTf >> Cl.[1] This inherent difference in reactivity allows for selective coupling at the C-Br bond while leaving the C-Cl bonds intact for potential subsequent cross-coupling reactions.
-
Organoboron Reagent: A variety of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners. Boronic acids are generally stable, commercially available, and have low toxicity.[2][3]
-
Catalyst: Palladium-based catalysts are most commonly employed.[4] These can be simple palladium salts like Pd(OAc)₂ or pre-formed palladium complexes such as Pd(PPh₃)₄. For less reactive aryl chlorides, or for achieving high turnover numbers, catalysts with bulky, electron-rich phosphine ligands are often preferred.[5][6]
-
Base: An inorganic base is required to activate the boronic acid.[5] Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically carried out in a variety of organic solvents, often in the presence of water. Common solvent systems include toluene/water, dioxane/water, and DMF/water.[7] The aqueous phase is often necessary for the solubility of the base and to facilitate the catalytic cycle.
Experimental Protocols
Below are two representative protocols for the Suzuki coupling of this compound with a generic arylboronic acid. Protocol A employs a common palladium catalyst and base combination, while Protocol B utilizes a catalyst system often effective for more challenging couplings.
Protocol A: Standard Suzuki Coupling Conditions
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
The reaction mixture is heated to 80-100 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol B: Conditions for Enhanced Reactivity
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) under an inert atmosphere.
-
Add 1,4-dioxane (5 mL) and stir for 10 minutes to form the active catalyst complex.
-
To this mixture, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Add water (1 mL) to the reaction mixture.
-
The flask is securely sealed and heated to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the product.
Data Presentation
The following table summarizes typical reaction parameters that can be screened for optimizing the Suzuki coupling of this compound. The yields are hypothetical and will vary depending on the specific arylboronic acid used.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 75-85 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 6 | 85-95 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 110 | 10 | 70-80 |
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for setting up, running, and working up a Suzuki coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used with appropriate safety measures.
-
Bases such as potassium carbonate and potassium phosphate are corrosive and can cause skin and eye irritation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds from this compound. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these important transformations. The ability to selectively couple at the bromo position opens up numerous possibilities for the creation of complex molecules with potential applications in drug discovery and materials science. Further screening of catalysts, ligands, bases, and solvents may be necessary to achieve optimal results for specific arylboronic acid coupling partners.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and important considerations for the selective Buchwald-Hartwig amination of 2-bromo-1,3-dichloro-5-methylbenzene. This reaction is a powerful tool for the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals and functional materials. The presented protocol is based on established principles of the Buchwald-Hartwig amination for related polyhalogenated aromatic substrates.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2] For substrates containing multiple halogen atoms, such as this compound, achieving selective amination at the more reactive C-Br bond over the C-Cl bonds is a key challenge. The general reactivity trend for aryl halides in this reaction is I > Br > Cl, which provides a basis for this selective transformation.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[3][4]
Key Considerations for Selective Amination
-
Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting the catalytic cycle and are widely used in challenging amination reactions.[4] Ligands such as XPhos and Josiphos-type ligands have demonstrated high activity and selectivity in the amination of aryl chlorides and bromides.[4] The use of pre-catalysts can also simplify the reaction setup and improve reproducibility.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[3] Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) may be employed, potentially requiring higher reaction temperatures.[5][6]
-
Solvent Selection: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a moisture-free environment, which is critical for the stability and activity of the palladium catalyst.[2]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). These values are representative and may require optimization for different amines.
| Parameter | Condition | Expected Yield (%) | Reference |
| Catalyst | Pd₂(dba)₃ | 85-95 | General Knowledge |
| Ligand | XPhos | 85-95 | [4] |
| Base | NaOtBu | 85-95 | [3] |
| Solvent | Toluene | 85-95 | [2] |
| Temperature | 100 °C | 85-95 | [3] |
| Reaction Time | 12-24 h | 85-95 | General Knowledge |
Note: Yields are highly dependent on the specific amine used and the purity of reagents and solvents. Optimization of the reaction conditions is recommended for each new substrate.
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous, inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL).
-
While stirring, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the reaction mixture.
-
Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Visualizations
Logical Relationship of Reaction Components
Caption: Relationship of key components in the reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Sonogashira Coupling of 2-Bromo-1,3-dichloro-5-methylbenzene
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][3] The Sonogashira coupling is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]
This application note provides a detailed protocol for the Sonogashira coupling of 2-bromo-1,3-dichloro-5-methylbenzene with a terminal alkyne. This substrate presents a sterically hindered and electron-deficient aryl bromide, which can influence reactivity. The protocol is designed for researchers, scientists, and drug development professionals.
Reaction and Mechanism
The Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH) is depicted below:
Chemical Reaction Scheme
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) salt activates the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.[2]
Key Experimental Parameters
The success of the Sonogashira coupling of this compound is dependent on several key parameters. Due to the sterically hindered nature of the substrate, careful optimization of the catalyst, ligand, base, and solvent system is crucial. The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > Br > Cl > OTf.[1] For the given substrate, the bromine atom is the expected site of reaction.
| Parameter | Options & Considerations | Impact on Reaction with this compound |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used. For sterically hindered substrates, catalysts with bulky and electron-rich phosphine ligands can be more effective.[2] |
| Copper(I) Co-catalyst | CuI, CuBr, CuCN | CuI is the most common and effective co-catalyst. Copper-free conditions are possible but may require specific ligands and conditions.[2][4] |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos, N-heterocyclic carbenes (NHCs) | Bulky and electron-rich ligands can increase the rate of oxidative addition and improve yields for challenging substrates.[2] |
| Base | Amines (e.g., triethylamine, diisopropylamine), Carbonates (e.g., K₂CO₃, Cs₂CO₃) | An amine base is typically used and can also serve as the solvent. The base neutralizes the hydrogen halide byproduct.[1] For less reactive substrates, a stronger base like Cs₂CO₃ may be beneficial. |
| Solvent | Triethylamine, THF, DMF, Toluene, Acetonitrile | The choice of solvent can significantly impact the reaction. A mixture of an amine base with a co-solvent like THF or toluene is common. |
| Temperature | Room temperature to reflux | While many Sonogashira couplings proceed at room temperature, sterically hindered aryl bromides may require heating to achieve a reasonable reaction rate.[1] |
| Alkyne | Aryl, alkyl, silyl, and functionalized alkynes | The nature of the alkyne substituent (R group) can influence the reaction rate and yield.[2] |
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Researchers should optimize the conditions for their specific alkyne.
Materials
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Base (e.g., triethylamine)
-
Solvent (e.g., anhydrous THF or toluene)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (10 mL) to the flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes. Then, heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
Caption: Workflow for the Sonogashira coupling of this compound.
Signaling Pathway Diagram
While a traditional signaling pathway is not applicable to this chemical reaction, a diagram illustrating the catalytic cycle provides valuable insight into the mechanism.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols: Formation of (2,6-dichloro-4-methylphenyl)magnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the selective formation of the Grignard reagent, (2,6-dichloro-4-methylphenyl)magnesium bromide, from the starting material 2-Bromo-1,3-dichloro-5-methylbenzene. The protocol leverages the differential reactivity of carbon-halogen bonds (C-Br vs. C-Cl) to achieve chemoselective synthesis. Detailed experimental procedures, quantitative data, and safety precautions are outlined to ensure successful and reproducible execution.
Introduction
Grignard reagents are powerful nucleophiles extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from polyhalogenated aromatic compounds requires careful control of reaction conditions to ensure selectivity. In the case of this compound, the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for the selective formation of the corresponding magnesium bromide derivative.[1][2] This resulting organometallic compound is a valuable intermediate for the synthesis of a variety of complex molecules in the pharmaceutical and materials science industries.
Chemical Reaction Pathway
The formation of (2,6-dichloro-4-methylphenyl)magnesium bromide proceeds via the insertion of magnesium into the carbon-bromine bond of this compound. The less reactive carbon-chlorine bonds remain intact under the reaction conditions.
Caption: Reaction scheme for the formation of (2,6-dichloro-4-methylphenyl)magnesium bromide.
Experimental Protocol
This protocol details the step-by-step procedure for the laboratory-scale synthesis of (2,6-dichloro-4-methylphenyl)magnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Anhydrous work-up solution (e.g., saturated aqueous ammonium chloride)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or equivalent inert atmosphere setup
-
Syringes and needles
Procedure:
-
Preparation of Glassware and Reagents:
-
All glassware must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen).
-
Magnesium turnings should be activated if necessary by gentle grinding in a mortar and pestle or by brief stirring with a small amount of 1,2-dibromoethane in THF, followed by decanting the solvent.
-
Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
-
-
Reaction Setup:
-
Place the activated magnesium turnings and a small crystal of iodine into the three-neck flask equipped with a magnetic stir bar.
-
Fit the flask with a reflux condenser, a dropping funnel, and a gas inlet connected to the inert gas supply.
-
Dissolve this compound in anhydrous THF in the dropping funnel.
-
-
Initiation and Reaction:
-
Add a small portion of the this compound solution from the dropping funnel to the magnesium turnings.
-
Gently warm the flask with a heat gun or heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.
-
Once the reaction has started, add the remaining solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.
-
-
Work-up and Isolation (if required for analysis):
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The resulting biphasic mixture can be separated, and the organic layer can be dried and concentrated to yield the Grignard reagent as a solution in THF. The concentration can be determined by titration.
-
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a strictly inert and anhydrous atmosphere.
-
Anhydrous ethers such as THF are highly flammable. Avoid open flames and ensure proper ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of (2,6-dichloro-4-methylphenyl)magnesium bromide.
| Parameter | Value | Unit | Notes |
| Molar Ratio (Substrate:Mg) | 1 : 1.2 | - | A slight excess of magnesium is used to ensure complete reaction. |
| Concentration of Substrate in THF | 0.5 - 1.0 | M | A moderate concentration is recommended to control the exothermicity of the reaction. |
| Reaction Temperature | Reflux (~66) | °C | The reaction is typically carried out at the boiling point of THF. |
| Reaction Time | 1 - 2 | hours | After complete addition of the substrate. |
| Expected Yield | 75 - 90 | % | Yields can vary based on the purity of reagents and the stringency of anhydrous conditions. |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow diagram for the synthesis of (2,6-dichloro-4-methylphenyl)magnesium bromide.
References
Application Notes and Protocols: Lithiation of 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of highly substituted aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and complex molecules. One powerful strategy for achieving such functionalization is through directed ortho-metalation and lithium-halogen exchange reactions. This application note provides a detailed protocol for the lithiation of 2-Bromo-1,3-dichloro-5-methylbenzene to generate the corresponding organolithium intermediate, 2,6-dichloro-4-methylphenyllithium. This reactive species serves as a versatile synthon for the introduction of a wide array of functional groups, enabling the synthesis of diverse molecular scaffolds relevant to drug discovery and development.
The protocol described herein is based on established methodologies for lithium-halogen exchange on polysubstituted aromatic systems. The resulting 2,6-dichloro-4-methylphenyl moiety is a structural motif found in some biologically active compounds, making its efficient synthesis and subsequent derivatization a valuable tool for medicinal chemists.
Reaction Principle
The lithiation of this compound proceeds via a lithium-bromine exchange reaction. This process is favored due to the greater lability of the carbon-bromine bond compared to the carbon-chlorine and carbon-hydrogen bonds on the aromatic ring under the specified reaction conditions. An organolithium reagent, typically n-butyllithium (n-BuLi), acts as the lithium source. The reaction is conducted at low temperatures, commonly -78 °C, in an anhydrous ethereal solvent such as tetrahydrofuran (THF) to ensure the stability of the highly reactive organolithium intermediate and to minimize side reactions.
The general transformation is depicted in the workflow below:
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-1,3-dichloro-5-methylbenzene. This substrate, featuring a sterically hindered and electron-deficient aromatic ring, presents unique challenges and opportunities in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The following sections detail various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. For a substrate like this compound, careful selection of catalyst, ligand, and base is crucial to achieve high yields and selectivity.
Data Presentation: Suzuki-Miyaura Coupling of Polychlorinated Aryl Bromides
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 75-85 |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | THF | 80 | 88-96 |
Note: Data presented is representative of Suzuki-Miyaura reactions with structurally similar polychlorinated aryl bromides and may require optimization for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol).
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 ratio, 5 mL).
-
Heat the reaction mixture at the specified temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines. The steric hindrance and electronic properties of this compound necessitate the use of bulky, electron-rich phosphine ligands.
Data Presentation: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 80-90 |
| 4 | Indole | Pd(OAc)₂ (2) | JohnPhos (4) | K₃PO₄ | Toluene | 110 | 75-85 |
Note: Data presented is representative of Buchwald-Hartwig amination reactions with structurally similar sterically hindered aryl bromides and may require optimization for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.02 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol).
-
Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) followed by the degassed solvent (e.g., toluene, 5 mL) under an inert atmosphere.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. For an electron-deficient substrate like this compound, the reaction generally proceeds efficiently.
Data Presentation: Sonogashira Coupling of Electron-Deficient Aryl Bromides
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | DIPA | Toluene | 80 | 85-95 |
| 3 | 1-Hexyne | PdCl₂(MeCN)₂ (2) | CuI (4) | i-Pr₂NEt | DMF | 70 | 88-96 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Acetonitrile | 50 | 80-90 |
Note: Data presented is representative of Sonogashira coupling reactions with structurally similar electron-deficient aryl bromides and may require optimization for this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the mixture, filter through a pad of celite, and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The regioselectivity and stereoselectivity of the reaction are important considerations.
Data Presentation: Heck Reaction of Polysubstituted Aryl Bromides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Na₂CO₃ | DMF | 120 | 80-90 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile | 100 | 85-95 |
| 3 | Acrylonitrile | Pd(dba)₂ (1.5) | P(Cy)₃ (3) | K₂CO₃ | NMP | 130 | 75-85 |
| 4 | 1-Octene | Herrmann's catalyst (1) | - | Ag₂CO₃ | Dioxane | 110 | 70-80 |
Note: Data presented is representative of Heck reactions with structurally similar polysubstituted aryl bromides and may require optimization for this compound.
Experimental Protocol: General Procedure for Heck Reaction
-
Charge a sealable reaction tube with this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand if required (e.g., P(o-tol)₃, 0.04 mmol).
-
Add the base (e.g., Na₂CO₃, 2.0 mmol).
-
Add the degassed solvent (e.g., DMF, 5 mL) and the alkene (1.5 mmol).
-
Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 120 °C) for 12-48 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cyanation
This reaction introduces a nitrile group onto the aromatic ring, which is a valuable synthon for various functional groups such as carboxylic acids, amides, and amines.
Data Presentation: Cyanation of Electron-Deficient Aryl Bromides
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (1) | dppf (2) | - | DMF | 120 | 85-95 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | XPhos (4) | - | t-BuOH/H₂O | 100 | 80-90 |
| 3 | CuCN | Pd(PPh₃)₄ (5) | - | - | NMP | 150 | 70-80 |
| 4 | KCN | Pd/C (10) | 18-crown-6 | - | Toluene | 110 | 60-70 |
Note: Data presented is representative of cyanation reactions with structurally similar electron-deficient aryl bromides and may require optimization for this compound.
Experimental Protocol: General Procedure for Cyanation
-
In a glovebox, add this compound (1.0 mmol), the cyanide source (e.g., Zn(CN)₂, 0.6 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the ligand (e.g., dppf, 0.02 mmol) to an oven-dried reaction vessel.
-
Add the degassed solvent (e.g., DMF, 5 mL).
-
Seal the vessel and heat the reaction mixture at the specified temperature (e.g., 120 °C) for 12-24 hours.
-
Cool the reaction to room temperature and carefully quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude nitrile by column chromatography or distillation.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Synthesis of Pharmaceutical Intermediates from 2-Bromo-1,3-dichloro-5-methylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates starting from 2-bromo-1,3-dichloro-5-methylbenzene. This versatile building block, also known as 4-bromo-3,5-dichlorotoluene, is a valuable starting material for the construction of complex molecular architectures due to its distinct substitution pattern, which allows for selective functionalization through modern cross-coupling methodologies.
The primary focus of these notes is on two of the most powerful and widely utilized C-C and C-N bond-forming reactions in medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amine moieties, providing access to a diverse array of potential drug candidates and their intermediates.
Key Synthetic Strategies
The bromine atom in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for selective transformations while leaving the chloro-substituents intact for potential subsequent modifications.
1. Suzuki-Miyaura Cross-Coupling: This reaction is a robust method for the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, typically an aryl or heteroaryl boronic acid or ester. This pathway is essential for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in many pharmaceutical agents.
2. Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This transformation is a cornerstone in the synthesis of anilines and their derivatives, which are key components of numerous biologically active molecules.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and expected yields for Suzuki-Miyaura and Buchwald-Hartwig reactions based on analogous aryl bromides found in the literature. These data provide a baseline for what researchers can expect when applying these methodologies to this compound.
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Parameters
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 80-92 |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DME/H₂O | 85 | 16 | 75-88 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 24 | 70-85 |
Table 2: Buchwald-Hartwig Amination Reaction Parameters
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | 18 | 85-95 |
| 3 | p-Toluidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 110 | 24 | 78-88 |
| 4 | Indole | CuI (10) | - | K₂CO₃ | DMF | 120 | 24 | 70-80 |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound as the starting material.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Synthesis of 2',6'-dichloro-4'-methyl-1,1'-biphenyl
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 239.9 mg), phenylboronic acid (1.2 mmol, 146.3 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), and potassium phosphate tribasic (2.0 mmol, 424.6 mg).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired 2',6'-dichloro-4'-methyl-1,1'-biphenyl.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination
Synthesis of 2,6-dichloro-4-methyl-N-phenylaniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg).
-
Add anhydrous 1,4-dioxane (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
To this mixture, add this compound (1.0 mmol, 239.9 mg), cesium carbonate (1.4 mmol, 456.3 mg), and aniline (1.2 mmol, 111.7 mg).
-
Evacuate and backfill the flask with the inert gas three times.
-
Heat the reaction mixture to 100 °C and stir vigorously for 20 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene (20 mL) and filter through a pad of celite, washing the pad with additional toluene.
-
Wash the combined filtrate with saturated aqueous ammonium chloride (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired 2,6-dichloro-4-methyl-N-phenylaniline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and a general experimental workflow for the synthesis of pharmaceutical intermediates from this compound.
Caption: Suzuki-Miyaura cross-coupling pathway.
Caption: Buchwald-Hartwig amination pathway.
Caption: General experimental workflow.
References
Application Notes and Protocols: Agrochemical Synthesis Using 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-Bromo-1,3-dichloro-5-methylbenzene in the preparation of agrochemicals, with a focus on the synthesis of a representative diphenyl ether herbicide. The protocols outlined below are based on established chemical transformations and provide a framework for the development of novel herbicidal compounds.
Introduction
This compound, also known as 4-Bromo-3,5-dichlorotoluene, is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its distinct substitution pattern, featuring bromo and chloro substituents, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This makes it a valuable building block in the discovery and development of new agrochemicals, particularly herbicides and fungicides.
This document details the application of this compound in the synthesis of a diphenyl ether herbicide, a class of compounds known to act as potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO).
Synthesis of a Diphenyl Ether Herbicide
A representative synthesis of a diphenyl ether herbicide from a this compound analogue is presented below. The key transformation is a Williamson ether synthesis, a robust and widely used method for the formation of ethers.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of a diphenyl ether herbicide.
Experimental Protocol: Synthesis of 2-(3,5-Dichloro-4-methylphenoxy)-1-nitrobenzene
This protocol describes a representative Williamson ether synthesis for the preparation of a diphenyl ether herbicide analogue.
Materials:
-
This compound
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-nitrophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the this compound.
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diphenyl ether product.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | 239.92 | 1.0 | - | - | - |
| 4-Nitrophenol | 139.11 | 1.1 | - | - | - |
| 2-(3,5-Dichloro-4-methylphenoxy)-1-nitrobenzene | 298.11 | - | (based on starting material) | (experimental result) | (calculated) |
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Diphenyl ether herbicides exert their phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1] This enzyme is crucial in the chlorophyll and heme biosynthesis pathways in plants.[2][3]
Signaling Pathway of PPO Inhibition:
Caption: Mechanism of action of diphenyl ether herbicides via PPO inhibition.
Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then diffuses from its site of synthesis.[4][5] In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX.[2] In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive oxygen species (ROS) that cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death and necrosis of the weed.[4][5][6]
Experimental Workflow
The overall workflow from starting material to the final herbicidal product and its biological evaluation is outlined below.
Caption: Workflow for the synthesis and evaluation of a diphenyl ether herbicide.
Conclusion
This compound is a key starting material for the synthesis of various agrochemicals. The protocol provided for the synthesis of a diphenyl ether herbicide demonstrates a practical application of this intermediate. Understanding the mode of action of the target agrochemical class, such as PPO inhibition, is crucial for the rational design of new and effective crop protection agents. The experimental workflow provides a comprehensive guide for researchers in the field of agrochemical discovery.
References
- 1. Page loading... [guidechem.com]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 5. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-1,3-dichloro-5-methylbenzene as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-1,3-dichloro-5-methylbenzene as a strategic starting material for the synthesis of a variety of heterocyclic compounds. The unique substitution pattern of this aromatic building block, featuring a reactive bromine atom and two chlorine atoms, allows for selective and sequential functionalization, making it a valuable precursor in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction
This compound, also known as 4-bromo-3,5-dichlorotoluene, is a readily available chemical intermediate. Its trifunctional nature, with three distinct halogen atoms on a toluene scaffold, offers multiple reaction sites for the construction of fused and substituted heterocyclic systems. The bromine atom is the most reactive site for common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the initial introduction of aryl, heteroaryl, or amino moieties. The less reactive chlorine atoms can then be targeted for subsequent intramolecular cyclization reactions to form the heterocyclic ring, often under more forcing conditions or with different catalytic systems. This stepwise reactivity provides a powerful tool for the regioselective synthesis of complex heterocycles.
Applications in Heterocycle Synthesis
While specific literature examples detailing the direct use of this compound for the synthesis of a wide array of heterocycles are not extensively documented, its structural motifs are present in precursors for several important classes of heterocyclic compounds. Based on established synthetic methodologies, this building block is an ideal candidate for the synthesis of phenothiazines, dibenzofurans, and carbazoles, all of which are privileged scaffolds in medicinal chemistry.
Synthesis of Substituted Phenothiazines
Phenothiazines are a class of nitrogen- and sulfur-containing heterocycles with a broad range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. A plausible synthetic route to a substituted phenothiazine using this compound would involve an initial Buchwald-Hartwig amination followed by an intramolecular C-S coupling reaction.
Proposed Reaction Pathway:
Application Notes and Protocols for the Suzuki Reaction of 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1,3-dichloro-5-methylbenzene with various arylboronic acids. The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. This protocol is specifically tailored for a sterically hindered and electron-deficient substrate, offering a robust methodology for researchers in medicinal chemistry and materials science. The reaction conditions, including catalyst, ligand, base, and solvent systems, have been optimized for high efficiency and yield.
Introduction
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryls, styrenes, and polyolefins. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.
The substrate of interest, this compound, presents a challenge due to the presence of three halogen substituents and steric hindrance around the reactive C-Br bond. The reactivity of aryl halides in the Suzuki reaction generally follows the trend I > Br > Cl. The oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step, and the strength of the C-Cl bond makes it less reactive than the C-Br bond. This protocol focuses on the selective coupling at the more reactive bromide position.
Experimental Protocol
This protocol outlines the Suzuki-Miyaura coupling of this compound with three different arylboronic acids: phenylboronic acid, 4-methoxyphenylboronic acid, and 3,5-dimethylphenylboronic acid. These examples demonstrate the reaction's applicability to standard, electron-rich, and sterically hindered coupling partners.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 19393-93-2 | 239.92 |
| Phenylboronic acid | 98-80-6 | 121.93 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 |
| 3,5-Dimethylphenylboronic acid | 172975-69-8 | 149.99 |
| Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 |
| Toluene | 108-88-3 | 92.14 |
| Ethanol | 64-17-5 | 46.07 |
| Water (deionized) | 7732-18-5 | 18.02 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Brine (saturated NaCl solution) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 |
Reaction Setup
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques to exclude oxygen and moisture. Glassware should be oven-dried before use.
General Procedure
-
To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 239.9 mg), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 mmol, 57.8 mg).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure biaryl product.
Quantitative Data Summary
| Coupling Partner | Product | Expected Yield Range (%) |
| Phenylboronic acid | 2-Phenyl-1,3-dichloro-5-methylbenzene | 85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,3-dichloro-5-methylbenzene | 80-90 |
| 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-1,3-dichloro-5-methylbenzene | 75-85 |
Yields are based on typical outcomes for similar Suzuki coupling reactions and may vary depending on the specific reaction conditions and scale.
Visualizations
Suzuki Reaction Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Safety Precautions
-
This compound: May cause skin and serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Arylboronic Acids: May cause irritation.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source/ligand system. |
| Insufficient degassing | Ensure the reaction mixture and solvents are thoroughly degassed to remove oxygen. | |
| Poor quality reagents | Use pure, dry reagents and solvents. | |
| Formation of side products (e.g., homocoupling) | Reaction temperature too high or reaction time too long | Optimize reaction temperature and time. Monitor the reaction closely by TLC or GC-MS. |
| Presence of oxygen | Improve degassing procedure. | |
| Difficulty in purification | Similar polarity of product and impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
This protocol provides a reliable and adaptable method for the Suzuki-Miyaura cross-coupling of the challenging substrate, this compound. By following these procedures, researchers can efficiently synthesize a variety of biaryl compounds with applications in drug discovery and materials science. The use of a well-established palladium catalyst and standard reaction conditions makes this protocol accessible to a broad range of synthetic chemists.
Application Notes and Protocols for Sonogashira Coupling of Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction has found extensive application in the synthesis of natural products, pharmaceuticals, organic materials, and nanomaterials due to its reliability and functional group tolerance.[1][2] This document provides detailed application notes and protocols for the Sonogashira coupling of aryl bromides, a common and moderately reactive substrate class.
Core Concepts and Reaction Parameters
The Sonogashira reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[3] However, significant advancements have led to the development of efficient copper-free conditions, which can prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[4][5]
The general reactivity trend for aryl halides in Sonogashira coupling is Ar-I > Ar-Br > Ar-Cl.[2] While aryl iodides are the most reactive, aryl bromides offer a good balance of reactivity and stability, making them frequent choices in complex syntheses. The choice of catalyst, ligands, base, solvent, and temperature are all critical parameters that can significantly influence the reaction outcome.
Key Components and Their Roles:
-
Palladium Catalyst: The active catalytic species is a Pd(0) complex, which can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂).[6]
-
Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. Bulky and electron-rich phosphines can enhance the rate of oxidative addition, which is often the rate-determining step.[6][7] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands.[6]
-
Copper (I) Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt (e.g., CuI) is used to facilitate the deprotonation of the terminal alkyne and the subsequent transmetalation to the palladium center.[6]
-
Base: An amine base (e.g., triethylamine, diisopropylamine, pyrrolidine) is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the alkyne in the copper-catalyzed cycle.[8] In copper-free systems, stronger bases like cesium carbonate (Cs₂CO₃) or 1,4-diazabicyclo[2.2.2]octane (DABCO) may be employed.[9][10]
-
Solvent: A variety of organic solvents can be used, with common choices including tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, and toluene.[11] Reactions in aqueous media have also been developed as a greener alternative.[12][13]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various protocols for the Sonogashira coupling of aryl bromides, providing a comparative overview of different catalytic systems and conditions.
Table 1: Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (AllylPdCl)₂ | P(t-Bu)₃ | DABCO | Acetonitrile | RT | 18 | 85-95 | [9] |
| 2 | Pd(CH₃CN)₂Cl₂ | cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | 70-90 | [10] |
| 3 | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | THF | RT | 12 | 80-98 | [8] |
| 4 | [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | RT | 0.5-2 | up to 97 | [14] |
DABCO = 1,4-diazabicyclo[2.2.2]octane; 2-MeTHF = 2-methyltetrahydrofuran; dba = dibenzylideneacetone; TMP = 2,2,6,6-tetramethylpiperidine; DMSO = dimethyl sulfoxide.
Table 2: Sonogashira Coupling of Aryl Bromides at Elevated Temperatures
| Entry | Palladium Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ | - | CuI | Et₃N | THF | 65 | 12 | 75-90 | [6] |
| 2 | Na₂PdCl₄ | cataCXium PIntb | - | TMEDA | TMEDA | 80 | 16 | up to 99 | [15] |
| 3 | PdCl₂ | PPh₃ | - | Pyrrolidine | Water | 120 | 24 | 60-95 | [13] |
Et₃N = Triethylamine; TMEDA = Tetramethylethylenediamine.
Experimental Protocols
The following are representative protocols for the Sonogashira coupling of aryl bromides under both copper-free and copper-co-catalyzed conditions.
Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide at Room Temperature
This protocol is adapted from a procedure utilizing a palladium/tri(tert-butyl)phosphine catalyst system.[9]
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
[(Allyl)PdCl]₂ (0.01 mmol, 1 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 mmol)
-
Anhydrous acetonitrile (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), DABCO (2.0 mmol), and a magnetic stir bar.
-
In a separate vial, prepare the catalyst solution by dissolving [(Allyl)PdCl]₂ (0.01 mmol) and P(t-Bu)₃ (0.04 mmol) in anhydrous acetonitrile (2 mL).
-
Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous acetonitrile (3 mL).
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Traditional Copper-Co-catalyzed Sonogashira Coupling of an Aryl Bromide
This protocol is a general procedure based on classical Sonogashira conditions.[6]
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and a magnetic stir bar.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) to the flask.
-
Add the terminal alkyne (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 65 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst and copper salts. Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
The following diagrams illustrate the catalytic cycle of the Sonogashira coupling and a general experimental workflow.
Caption: Catalytic cycle of the copper-free Sonogashira coupling.
Caption: A generalized experimental workflow for a Sonogashira coupling reaction.
References
- 1. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-1,3-dichloro-5-methylbenzene
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling of 2-bromo-1,3-dichloro-5-methylbenzene. The information is designed to help optimize reaction conditions, overcome common challenges, and ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected site selectivity for the Suzuki coupling of this compound?
Based on the carbon-halogen bond dissociation energies, the reactivity trend is C-Br > C-Cl.[1][2][3] Therefore, the Suzuki coupling should selectively occur at the C-Br bond, leaving the two C-Cl bonds intact. This allows for subsequent functionalization if desired. However, factors like the choice of palladium catalyst, ligand, and reaction conditions can influence this selectivity.[4][5]
Q2: What are the main challenges associated with this specific substrate?
The primary challenges include:
-
Steric Hindrance: The bromine atom is positioned between a chlorine atom and a methyl group, which can sterically hinder the oxidative addition step of the catalytic cycle.[6] This may necessitate the use of bulky, electron-rich phosphine ligands to promote the reaction.[6][7][8]
-
Competing Reactions at C-Cl Bonds: While less reactive, the C-Cl bonds can potentially react under harsh conditions or with highly active catalyst systems, leading to a mixture of products.[9][10] Aryl chlorides are generally poor coupling partners compared to bromides.[11][12][13]
-
Catalyst Deactivation: The formation of palladium black, an inactive form of the catalyst, can lead to low yields.[14] This is often caused by impurities, presence of oxygen, or thermal instability of the catalyst complex.
Q3: Which type of palladium catalyst and ligand is recommended to start with?
For sterically hindered aryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred as they can stabilize the active monoligated palladium species and accelerate the oxidative addition step.[8][15] Good starting points include:
-
Ligands: Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(t-Bu)₃).[15][17][18]
The choice of ligand is critical and often requires screening to find the optimal one for a specific substrate combination.[19]
Q4: How does the Suzuki-Miyaura catalytic cycle work?
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.[1][12]
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide.[12][16] This step requires a base to activate the organoboron reagent.[16]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][12]
Troubleshooting Guide
Problem: My reaction yield is very low or the reaction is not proceeding to completion.
This is a common issue that can stem from several factors.[11][20] Use the following Q&A and workflow to diagnose the problem.
Q: Have you confirmed the quality of your reagents and the inertness of your atmosphere? A: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[9][21]
-
Solution: Ensure all solvents are properly degassed (e.g., by sparging with argon or nitrogen for at least 30 minutes).[14][20] Use a Schlenk line or glovebox to maintain an inert atmosphere throughout the reaction setup and duration.[2] Confirm the purity of your starting materials and the boronic acid, as impurities can poison the catalyst.
Q: Is palladium black precipitating from the reaction mixture? A: Formation of a black precipitate indicates the catalyst has crashed out of the catalytic cycle and is no longer active.[14]
-
Solution: This can be caused by excessive temperature, impurities, or an unstable ligand-catalyst complex. Try lowering the reaction temperature. If the issue persists, screen different ligands that may offer better stability to the Pd(0) species. Bidentate ligands like Xantphos or dppf can sometimes provide more stable catalysts than monodentate ones.[14]
Q: Are you observing significant side products? A: Common side reactions include protodeboronation (boronic acid is replaced by a proton) and homocoupling of the boronic acid.[11][21]
-
Solution:
-
Protodeboronation: This can be an issue with certain boronic acids, especially at higher temperatures or with prolonged reaction times.[19] Consider using a boronic ester (e.g., a pinacol ester), which is often more stable.[2]
-
Homocoupling: This is often caused by the presence of oxygen.[21] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial for minimizing this side product. Using a slight excess of the aryl halide relative to the boronic acid can also help.[2]
-
Optimization of Reaction Conditions
Systematic screening of catalysts, ligands, bases, and solvents is often necessary to achieve high yields, especially for challenging substrates. The following tables provide an example optimization workflow.
Table 1: Catalyst and Ligand Screening Conditions: this compound (1.0 eq), Arylboronic Acid (1.2 eq), K₃PO₄ (2.0 eq), Toluene/H₂O (5:1), 100 °C, 12h.
| Entry | Pd Source (2 mol%) | Ligand (4 mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | <10 |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | 65 |
| 3 | Pd(OAc)₂ | SPhos | 88 |
| 4 | Pd(OAc)₂ | XPhos | 92 |
| 5 | PdCl₂(dppf) | - | 75 |
Table 2: Base and Solvent Screening Conditions: this compound (1.0 eq), Arylboronic Acid (1.2 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), 100 °C, 12h.
| Entry | Base (2.0 eq) | Solvent | Yield (%) |
| 1 | K₃PO₄ | Toluene / H₂O (5:1) | 92 |
| 2 | K₂CO₃ | Dioxane / H₂O (4:1) | 85 |
| 3 | Cs₂CO₃ | Dioxane / H₂O (4:1) | 89 |
| 4 | K₃PO₄ | THF / H₂O (4:1) | 78 |
| 5 | KF | Toluene | 55 |
General Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound. It should be adapted based on optimization experiments.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane and Water)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent until a homogeneous solution is formed.
-
Reagent Addition: Add the degassed solvent (e.g., 4 mL Dioxane and 1 mL Water) to the Schlenk flask containing the solids. Stir for 5-10 minutes.
-
Initiation: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Yoneda Labs [yonedalabs.com]
Technical Support Center: Lithiation of Polychlorinated Aromatics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the lithiation of polychlorinated aromatic compounds. This resource is intended for researchers, scientists, and professionals in drug development.
FAQs: Understanding and Controlling Side Reactions
Q1: What are the most common side reactions during the lithiation of polychlorinated aromatics?
A1: The primary side reactions are:
-
Halogen-Metal Exchange: Instead of abstracting a proton, the organolithium reagent swaps its lithium atom for a chlorine atom on the aromatic ring. This is often a fast and competing reaction.[1][2]
-
Benzyne Formation: Elimination of a proton and an adjacent chlorine atom can lead to a highly reactive benzyne intermediate. This can result in a mixture of products as the subsequent nucleophilic attack may not be regioselective.[3]
-
Incorrect Regioselectivity: The lithiation may occur at an undesired position on the aromatic ring due to the complex interplay of electronic effects of the chlorine substituents and steric hindrance.
-
Rearrangement/Isomerization: The initially formed aryllithium species may rearrange to a more stable isomer, especially at higher temperatures, leading to a mixture of products upon quenching.[4]
Q2: How does the choice of organolithium reagent affect the outcome of the reaction?
A2: The choice of the organolithium reagent is critical in controlling the selectivity of the reaction.
-
n-Butyllithium (n-BuLi): A commonly used reagent that can effect both proton abstraction and halogen-metal exchange. Its reactivity can sometimes be difficult to control.
-
sec-Butyllithium (s-BuLi) and tert-Butyllithium (t-BuLi): These are stronger bases and can be more effective for proton abstraction, especially for less acidic protons. However, their increased reactivity can also promote side reactions if not properly controlled. t-BuLi, in particular, is often used to promote halogen-metal exchange.[5]
-
Lithium Amides (e.g., LDA, LiHMDS): Lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS) are bulky, non-nucleophilic bases. They are often used to selectively deprotonate at sterically accessible positions while minimizing nucleophilic attack on the aromatic ring or displacement of chlorine.[5][6]
Q3: What is the role of temperature in controlling side reactions?
A3: Temperature is a critical parameter. Lithiation reactions are typically carried out at low temperatures (e.g., -78 °C) to enhance selectivity and minimize side reactions.[7]
-
Lower Temperatures (-105°C to -78°C): Generally favor kinetic control, which can lead to higher regioselectivity for proton abstraction over halogen-metal exchange. It also helps to prevent the decomposition of the organolithium reagent and the lithiated intermediate.
-
Higher Temperatures (>-40°C): Can lead to loss of selectivity, increased rates of halogen-metal exchange, benzyne formation, and rearrangement of the aryllithium intermediate.
Q4: How do solvents and additives influence the reaction?
A4: The solvent system plays a crucial role in modulating the reactivity of the organolithium reagent.
-
Ethereal Solvents (THF, Diethyl Ether): Tetrahydrofuran (THF) and diethyl ether are commonly used as they are good solvents for organolithium reagents and can coordinate with the lithium ion, influencing the reactivity and regioselectivity of the lithiation.[7]
-
Additives (TMEDA, HMPA): Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium ion, breaking down organolithium aggregates and increasing the basicity of the reagent. This can accelerate the rate of lithiation and improve regioselectivity in some cases. However, it can also increase the rate of side reactions if not carefully controlled.
Troubleshooting Guides
Problem 1: Low yield of the desired product due to competing halogen-metal exchange.
Symptoms:
-
GC-MS or LC-MS analysis of the crude reaction mixture shows significant amounts of the de-chlorinated starting material (after quenching with a proton source) or the product of chlorine-lithium exchange followed by reaction with the electrophile.
-
The desired ortho-lithiated product is formed in low yield.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the lithiation at a lower temperature (e.g., -90°C to -105°C) to favor the kinetically controlled proton abstraction.
-
Change the Lithiating Agent: Switch to a less reactive or more sterically hindered base. For example, if using t-BuLi, consider switching to n-BuLi or a lithium amide like LDA.
-
Optimize the Addition Rate: Add the organolithium reagent slowly and dropwise to the solution of the polychlorinated aromatic to maintain a low localized concentration and better control the reaction exotherm.
-
Consider a "Reverse Addition": Add the polychlorinated aromatic solution to the organolithium reagent at low temperature.
Problem 2: Formation of a mixture of isomers due to benzyne formation.
Symptoms:
-
The product mixture contains isomers where the electrophile has added to a position adjacent to the expected site of lithiation.
-
Identification of products consistent with nucleophilic addition to a benzyne intermediate.
Troubleshooting Steps:
-
Use a Less Forcing Base: Switch from a very strong base like t-BuLi to a milder one like n-BuLi or LDA.
-
Ensure Low Temperature: Maintain a very low reaction temperature (≤ -78°C) throughout the addition and reaction time to disfavor the elimination step required for benzyne formation.
-
Choose a Substrate Less Prone to Elimination: If possible, select a polychlorinated aromatic substrate where the protons ortho to a chlorine atom are less acidic or sterically hindered, making benzyne formation less favorable.
-
Trapping Experiments: To confirm the presence of a benzyne intermediate, a trapping agent like furan can be added to the reaction mixture.
Problem 3: Incorrect regioselectivity of lithiation.
Symptoms:
-
The major product is an isomer resulting from lithiation at an undesired position.
-
A complex mixture of lithiated isomers is formed.
Troubleshooting Steps:
-
Utilize a Directing Metalating Group (DMG): If the substrate does not already contain one, consider introducing a directing group (e.g., -OMe, -CONR₂, -SO₂NR₂) to direct the lithiation to a specific ortho position.[7]
-
Change the Solvent/Additive System: The coordinating ability of the solvent or additive can influence which proton is abstracted. Experiment with different solvents (e.g., THF vs. diethyl ether) or the addition of TMEDA.
-
Vary the Lithiating Agent: The steric bulk of the organolithium reagent can influence the site of deprotonation. A bulkier base like LDA might favor a less sterically hindered proton.
-
Temperature Optimization: The regioselectivity can be temperature-dependent. A temperature screen can help identify the optimal conditions for the desired isomer.
Data Presentation: Impact of Reaction Conditions on Side Reactions
The following tables provide illustrative data on how different reaction parameters can influence the competition between desired lithiation and common side reactions. The data is representative and intended to highlight general trends.
Table 1: Effect of Temperature on the Ratio of ortho-Lithiation to Chlorine-Lithium Exchange for 1,2-Dichlorobenzene with n-BuLi in THF.
| Temperature (°C) | Molar Ratio of n-BuLi | Reaction Time (min) | Approximate Yield of ortho-Lithiated Product (%) | Approximate Yield of Cl-Li Exchange Product (%) |
| -78 | 1.1 | 60 | 85 | 15 |
| -40 | 1.1 | 60 | 60 | 40 |
| 0 | 1.1 | 30 | 30 | 70 |
Table 2: Comparison of Lithiating Agents for the Lithiation of 1,2,3-Trichlorobenzene at -78°C in THF.
| Lithiating Agent | Molar Ratio | Reaction Time (min) | Approximate Yield of 4-Lithiated Product (%) | Approximate Yield of Halogen-Metal Exchange (%) |
| n-BuLi | 1.2 | 60 | 70 | 30 |
| s-BuLi | 1.2 | 60 | 80 | 20 |
| LDA | 1.5 | 90 | >95 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Halogen-Metal Exchange via Low-Temperature Lithiation
Objective: To achieve selective ortho-lithiation of a polychlorinated aromatic while minimizing the competing chlorine-lithium exchange.
Materials:
-
Polychlorinated aromatic substrate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (or another suitable organolithium reagent) in hexanes
-
Electrophile
-
Dry ice/acetone or liquid nitrogen cooling bath
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Dissolve the polychlorinated aromatic substrate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1-1.2 eq) dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for the predetermined optimal time (e.g., 1-2 hours).
-
Slowly add the electrophile (1.2-1.5 eq) at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Characterize the product and analyze the purity and isomer distribution by NMR, GC-MS, and/or LC-MS.
Protocol 2: Using a Lithium Amide Base to Suppress Benzyne Formation and Halogen-Metal Exchange
Objective: To achieve selective deprotonation of a polychlorinated aromatic using a bulky, non-nucleophilic base.
Materials:
-
Polychlorinated aromatic substrate
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium in hexanes
-
Electrophile
-
Dry ice/acetone cooling bath
-
Inert atmosphere setup
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask with a stir bar, nitrogen/argon inlet, and septum.
-
Add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (1.5 eq) via syringe.
-
Slowly add n-BuLi (1.5 eq) to generate LDA in situ. Stir at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve the polychlorinated aromatic substrate (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the substrate solution via cannula or a pre-cooled syringe.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Add the electrophile (1.2-1.5 eq) at -78 °C.
-
Follow steps 7-12 from Protocol 1 for workup, purification, and analysis.
Visualizations of Reaction Pathways
References
- 1. ias.ac.in [ias.ac.in]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vapourtec.com [vapourtec.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 2-Bromo-1,3-dichloro-5-methylbenzene and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Bromo-1,3-dichloro-5-methylbenzene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can include unreacted starting materials, regioisomers formed during synthesis, and byproducts from side reactions such as dehalogenation or the formation of polyhalogenated species. The specific impurities will depend on the synthetic route employed.
Q2: Which analytical techniques are recommended to assess the purity of this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound and detect non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and byproducts.
Q3: What are the key differences between recrystallization and column chromatography for purifying this compound?
A3: Both are powerful techniques, but they are suited for different scenarios.
-
Recrystallization is ideal for removing small amounts of impurities from a relatively pure solid compound. It is generally a more scalable and cost-effective method.
-
Column chromatography is more effective for separating complex mixtures, including isomeric impurities, or when the desired compound is an oil. It offers higher resolution but is typically more time-consuming and uses larger volumes of solvent.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solvent is too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of the purified product. | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the compound. |
| Crystals are colored despite the pure compound being colorless. | Colored impurities are trapped within the crystal lattice. | Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. Perform a second recrystallization. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated, or nucleation is inhibited. | Evaporate some of the solvent to increase the concentration. Add a seed crystal of the pure compound. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from an impurity. | The eluent system does not provide sufficient resolution. The column was overloaded. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Try a different stationary phase (e.g., alumina instead of silica gel).[1] Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may be decomposing on the silica gel.[1] | Gradually increase the polarity of the eluent. If decomposition is suspected, consider using a less acidic stationary phase like deactivated silica gel or alumina.[1] |
| Streaking or tailing of the compound band on the column. | The compound is not fully soluble in the eluent. The compound is interacting too strongly with the stationary phase. | Choose a solvent system that ensures good solubility of all components.[1] Adding a small amount of a more polar solvent to the eluent can sometimes help. |
| Cracking of the silica gel bed. | The column was not packed properly, or the solvent polarity was changed too drastically. | Ensure the silica gel is packed uniformly as a slurry. When running a gradient, increase the polarity of the eluent gradually. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify solid this compound from minor impurities.
Methodology:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, hexane, toluene, or mixtures like hexane/ethyl acetate) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Flash Column Chromatography of this compound Derivatives
Objective: To separate this compound derivatives from a complex mixture.
Methodology:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will show good separation between the desired compound and impurities with an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Allow the silica gel to settle into a uniform bed.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks. If a gradient elution is required, gradually increase the polarity of the solvent mixture.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for common column chromatography problems.
References
Navigating the Challenges of Buchwald-Hartwig Amination: A Technical Support Guide
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low reaction yields. Here, you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to enhance the success of your C-N cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination reaction has a low yield. What are the most common causes?
Low yields in Buchwald-Hartwig aminations can stem from several factors. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, the reaction temperature, and the purity of your reagents. Catalyst deactivation, poor substrate reactivity, and suboptimal reaction conditions are the most frequent culprits.[1][2][3] A systematic approach to troubleshooting, focusing on one variable at a time, is crucial for identifying the root cause.
Q2: How do I choose the right ligand for my specific substrates?
Ligand selection is critical and depends heavily on the nature of the amine and the aryl halide.[2][4] For sterically hindered aryl halides or less reactive aryl chlorides, bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[3][5]
Troubleshooting Steps:
-
Consult the Literature: For substrates similar to yours, check for established, high-yielding conditions.
-
Ligand Screening: If literature precedents are unavailable, a ligand screen is the most effective approach. Start with a diverse set of ligands, including both monodentate and bidentate phosphines.
-
Consider Substrate Sterics: For bulky substrates, ligands with larger cone angles and steric bulk, such as XPhos, SPhos, or RuPhos, often give superior results.[5]
Diagram: Ligand Selection Workflow
Caption: A workflow for selecting an appropriate ligand to improve reaction yield.
Q3: The choice of base seems to have a significant impact. Which base should I use?
The base plays a crucial role in the catalytic cycle, and its strength and solubility can dramatically affect the reaction outcome.[6][7] Strong, non-nucleophilic bases are generally required. However, the optimal base is often substrate-dependent.
Commonly Used Bases and Their Characteristics:
| Base | Advantages | Disadvantages |
| NaOtBu | High reaction rates, often allows for lower catalyst loadings. | Incompatible with many electrophilic functional groups (e.g., esters, ketones).[1] |
| K₃PO₄ / K₂CO₃ | Good functional group tolerance, cost-effective. | Can lead to slower reaction rates and may require higher temperatures or catalyst loadings.[1] |
| Cs₂CO₃ | Excellent functional group tolerance, often provides high reaction rates with weak bases. | More expensive and can be difficult to stir on a large scale.[1] |
| LHMDS / KHMDS | Useful for substrates with protic functional groups and for low-temperature aminations. | Air-sensitive and can be incompatible with some functional groups at higher temperatures.[1] |
Troubleshooting Tip: If your substrate is sensitive to strong bases like NaOtBu, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ and increasing the reaction temperature.
Q4: My reaction is sluggish or stalls before completion. What can I do?
A stalled reaction often points to catalyst deactivation or poor solubility of reaction components.
Troubleshooting Steps:
-
Increase Temperature: Gently increasing the reaction temperature can often overcome activation barriers. Typical temperatures range from 80-110 °C.[2]
-
Check Solvent: Ensure all components, especially the base, are sufficiently soluble in the chosen solvent.[2] Toluene, dioxane, and THF are common choices, but for certain substrates, a switch to a more polar solvent might be beneficial. However, avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[2]
-
Use a Pre-catalyst: Palladium(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. Using a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species can lead to more reliable results.[2]
-
Degas Solvent: Ensure your solvent is properly degassed to prevent oxidation of the palladium catalyst.
Diagram: Troubleshooting a Stalled Reaction
Caption: A logical workflow for troubleshooting a stalled Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination Reaction Screening
This protocol is designed for the rapid screening of ligands and bases to identify optimal conditions for a given set of substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol %)
-
Ligand (4 mol %)
-
Base (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Preparation of Vials: In a glovebox, add the aryl halide, amine, and base to a series of reaction vials.
-
Catalyst/Ligand Preparation: In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Reaction Setup: Add the catalyst/ligand solution to each reaction vial.
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a magnetic stir plate.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Analysis: Compare the conversion and yield for each set of conditions to identify the optimal ligand and base combination.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of a Buchwald-Hartwig amination. The data is compiled from various literature sources and is intended to be a general guide.
Table 1: Effect of Ligand on the Coupling of 4-tert-Butylbromobenzene and Aniline*
| Ligand | Yield (%) |
| P(o-tolyl)₃ | 85 |
| P(t-Bu)₃ | 95 |
| XPhos | >99 |
| SPhos | >99 |
*Reaction conditions: 1 mol% Pd₂(dba)₃, 2.2 mol% ligand, 1.4 equiv NaOtBu, toluene, 80 °C, 4h.
Table 2: Effect of Base on the Coupling of 4-Chlorotoluene and Morpholine*
| Base | Yield (%) |
| NaOtBu | 98 |
| K₃PO₄ | 75 |
| Cs₂CO₃ | 88 |
| K₂CO₃ | 62 |
*Reaction conditions: 2 mol% Pd(OAc)₂, 4 mol% SPhos, dioxane, 100 °C, 16h.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Cross-Coupling of Sterically Hindered Aryl Halides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the cross-coupling of sterically hindered aryl halides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with sterically hindered aryl halides?
A1: The primary challenges stem from the steric bulk around the reaction center, which can impede several key steps in the catalytic cycle. These challenges include:
-
Slow Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-halide bond is often significantly slower for sterically hindered substrates.[1][2]
-
Difficult Reductive Elimination: The final step to form the desired C-C or C-N bond and regenerate the active catalyst can be inhibited by steric hindrance, leading to low product yields.[3]
-
Competing Side Reactions: With challenging substrates, side reactions such as β-hydride elimination (for alkyl coupling partners) or protodeboronation (in Suzuki-Miyaura coupling) can become more prevalent.[1][4]
Q2: Which palladium catalysts and ligands are generally recommended for coupling sterically hindered aryl halides?
A2: For sterically demanding couplings, the catalyst system of choice typically involves a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) combined with bulky, electron-rich phosphine ligands. These ligands help to stabilize the active monoligated palladium species and accelerate the key steps of the catalytic cycle.[2][5] Highly effective ligand classes include:
-
Dialkylbiarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are widely used and have shown excellent performance for a variety of cross-coupling reactions involving hindered substrates.[5][6] SPhos, in particular, has demonstrated high activity for preparing extremely hindered biaryls.[6][7]
-
Bulky Trialkylphosphines: Ligands like trineopentylphosphine (TNpP) have proven effective for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling of substrates with significant steric bulk, such as those with 2,6-diisopropyl substituents.[8]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of sterically demanding, electron-rich ligands that can be effective alternatives to phosphines, particularly for reactions with electron-rich or sterically hindered substrates.[5][9]
Q3: Can you provide a general workflow for selecting a catalyst system for a new, sterically hindered substrate?
A3: A logical approach to catalyst selection can be visualized as follows:
Caption: A decision workflow for catalyst selection in sterically hindered cross-coupling.
Troubleshooting Guides
Problem: Low or no conversion to the desired product.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and properly stored. Consider using a pre-formed catalyst complex to ensure consistent activity. For Suzuki reactions with anhydrous conditions, a small amount of water may be necessary to activate catalysts with certain bases like K₃PO₄.[10] |
| Insufficient Catalyst Activity for the Substrate | Switch to a more electron-rich and sterically bulky ligand. For example, if a standard phosphine ligand fails, try a Buchwald-type ligand like SPhos or XPhos, which are known to enhance reactivity for challenging substrates.[2][5] For particularly difficult couplings, consider specialized ligands like AntPhos for aryl-alkyl couplings.[4] |
| Poor Substrate Solubility | If the substrates are not soluble in the reaction solvent, the reaction will be slow or may not proceed at all. Try a different solvent system (e.g., switching from THF/water to dioxane/water or DMF).[11] For highly insoluble substrates, functionalizing them to improve solubility might be necessary.[11] |
| Incorrect Base | The choice of base is crucial. For Suzuki-Miyaura reactions, strong bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. The base must be strong enough to facilitate the key transmetalation or deprotonation step but not so harsh as to cause substrate decomposition. |
| Reaction Temperature Too Low | Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier for oxidative addition and reductive elimination.[1][12] If the reaction is sluggish at a lower temperature, try increasing it, potentially to the reflux temperature of the solvent. |
Problem: Significant formation of side products (e.g., homocoupling, dehalogenation).
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | This can occur if the reaction mixture is not properly degassed, as oxygen can promote homocoupling.[9] Ensure the reaction setup is thoroughly purged with an inert gas (e.g., argon or nitrogen). Using a pre-formed Pd(0) source or ensuring efficient reduction of a Pd(II) precatalyst can also minimize this side reaction. |
| Protodeboronation of Boronic Acid (Suzuki) | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be prevalent with electron-deficient or heteroaromatic boronic acids, especially under harsh basic conditions.[1][9] Using milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) or shorter reaction times with a highly active catalyst can help mitigate this issue. |
| β-Hydride Elimination (Alkyl Coupling Partners) | When coupling with alkyl partners that have β-hydrogens, this is a common competing pathway.[4][13] Using bulky ligands can disfavor this process. The choice of ligand is critical; for instance, AntPhos has been shown to inhibit the β-hydride elimination pathway in sterically demanding aryl-alkyl couplings.[4] |
| Dehalogenation of Aryl Halide | This can occur if the catalytic cycle is interrupted after oxidative addition. Ensuring the subsequent steps (transmetalation and reductive elimination) are efficient by optimizing the base, solvent, and temperature can minimize this. Using a more active ligand to promote faster coupling can also outcompete the dehalogenation pathway. |
Below is a troubleshooting flowchart for common issues:
Caption: A troubleshooting flowchart for common cross-coupling issues.
Catalyst Performance Data
The following table summarizes catalyst systems successfully used for challenging, sterically hindered cross-coupling reactions, providing a starting point for catalyst selection.
| Coupling Type | Sterically Hindered Substrates | Catalyst System | Base/Solvent | Yield (%) | Reference |
| Buchwald-Hartwig Amination | 2-Chloro-1,3,5-triisopropylbenzene & 2,6-diisopropylaniline | Pd(OAc)₂ / Carbazolyl-phosphine ligand | NaOtBu / Toluene | 96 | [14][15] |
| Buchwald-Hartwig Amination | Sterically demanding aryl bromides/chlorides & anilines | Pd(dba)₂ / Trineopentylphosphine (TNpP) | NaOtBu / Toluene | Excellent | [8] |
| Suzuki-Miyaura | Di-ortho-substituted aryl bromides & secondary alkylboronic acids | Pd(OAc)₂ / AntPhos | K₃PO₄ / Toluene or Xylenes | 63 | [4] |
| Suzuki-Miyaura | Aryl chlorides & arylboronic acids to form tetra-ortho-substituted biaryls | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene/H₂O | Very Good | [6][7] |
| Sonogashira | Sterically hindered aryl chlorides & terminal alkynes | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH / Toluene | Good to Excellent | [16] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagents and Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Sterically hindered aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel with stir bar
2. Reaction Setup (under inert atmosphere):
-
To a dry reaction vessel, add the palladium precursor, the phosphine ligand, the aryl bromide, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
3. Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The general catalytic cycle for this type of reaction is illustrated below:
Caption: The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. jmcct.com [jmcct.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 16. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of Polysubstituted Benzenes
This technical support center provides researchers, scientists, and drug development professionals with answers to common questions and solutions to experimental challenges related to the regioselectivity of electrophilic aromatic substitution (EAS) on polysubstituted benzene rings.
Frequently Asked Questions (FAQs)
Q1: How do I predict the major product in an electrophilic aromatic substitution on a disubstituted benzene ring?
A1: Predicting the major product involves a systematic evaluation of the substituents already on the ring:
-
Identify the Directing Effects: Classify each substituent as either an ortho, para-director or a meta-director. Generally, activating groups (like -OH, -OR, -NH₂, -Alkyl) are ortho, para-directors, while most deactivating groups (like -NO₂, -CN, -SO₃H, -COR) are meta-directors. Halogens are an exception, being deactivating yet ortho, para-directing.[1]
-
Determine the Dominant Director:
-
Reinforcing Effects: If the directing effects of the substituents reinforce each other, the substitution site is straightforward to predict. For example, in p-nitrotoluene, the methyl group directs ortho to itself, and the nitro group directs meta to itself; both effects guide the incoming electrophile to the same position.[2][3]
-
Opposing Effects: If the directing effects are in opposition, the most powerfully activating group dictates the position of substitution.[4] The general order of activating strength is: -NH₂, -OH > -OR > -NHCOR > -Alkyl > -Halogen.
-
-
Consider Steric Hindrance: When an ortho, para-director is present, the para position is often favored over the ortho position, especially if one of the existing substituents is bulky (e.g., a tert-butyl group).[5][6] Substitution is also disfavored at a position located between two existing substituents in a meta relationship due to steric crowding.[3]
Q2: What is the difference between an activating and a deactivating group?
A2: The distinction lies in how a substituent affects the rate of the electrophilic aromatic substitution reaction compared to unsubstituted benzene.
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and stabilizing the carbocation intermediate (arenium ion).[6] This increases the reaction rate. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups.[5]
-
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and destabilizing the carbocation intermediate.[6] This decreases the reaction rate. Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups.[5]
Q3: Why are halogens deactivating but ortho, para-directing?
A3: Halogens exhibit a dual electronic effect. They are highly electronegative, so they withdraw electron density from the benzene ring through the sigma bond (inductive effect), which deactivates the ring overall.[4] However, they also possess lone pairs of electrons that can be donated to the ring through resonance (pi-donation). This resonance effect preferentially stabilizes the carbocation intermediates formed during ortho and para attack, making these pathways more favorable than meta attack.[4]
Q4: How does the order of substituent addition matter in synthesizing a polysubstituted benzene?
A4: The order of reactions is critical because the substituent added in one step will direct the position of the next substituent.[5][7] For example, if you want to synthesize m-bromonitrobenzene, you should perform nitration first (to add the meta-directing -NO₂ group) followed by bromination. If you were to brominate first, the ortho, para-directing bromine would lead to a mixture of o- and p-bromonitrobenzene. Additionally, certain reactions like Friedel-Crafts alkylation and acylation fail on strongly deactivated rings, so deactivating groups should typically be introduced after these steps.[8]
Troubleshooting Guide
Issue 1: Low or No Yield in Friedel-Crafts Reaction
-
Question: I am attempting a Friedel-Crafts alkylation/acylation on a substituted benzene, but I am getting very low yields or no product at all. What could be the cause?
-
Answer:
-
Strongly Deactivated Ring: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring. They fail when the ring is substituted with one or more strongly deactivating groups (e.g., -NO₂, -NR₃⁺, -CF₃, -CN, -SO₃H, -COR).[8] The electron-poor ring is not nucleophilic enough to attack the carbocation or acylium ion electrophile.
-
Presence of Amine Groups: Aromatic rings containing -NH₂, -NHR, or -NR₂ groups do not undergo Friedel-Crafts reactions. The basic nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a strongly deactivating ammonium salt on the ring.[8] To circumvent this, the amine can be temporarily protected as an amide.
-
Poor Quality Reagents: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) must be anhydrous, as it reacts readily with water. Ensure all reagents and solvents are dry.
-
Carbocation Rearrangement (Alkylation only): In Friedel-Crafts alkylation, the intermediate carbocation can rearrange to a more stable form (e.g., a primary to a tertiary carbocation via a hydride shift).[8] This can lead to a mixture of products or an unexpected isomer. To avoid this, consider using Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).
-
Issue 2: Poor Regioselectivity or Unexpected Isomer Distribution
-
Answer:
-
Steric Effects: Large, bulky substituents can sterically hinder attack at the ortho positions, leading to a higher proportion of the para product than expected based on electronic effects alone.[6] For example, nitration of toluene yields a significant amount of the ortho product, while nitration of tert-butylbenzene yields almost exclusively the para product.[9][10]
-
Reaction Temperature: Isomer distribution can be temperature-dependent. At higher temperatures, reactions may favor the thermodynamically more stable product (often the para isomer) over the kinetically favored one.
-
Opposing Directing Effects: If your starting material has two substituents with opposing directing effects of similar strength (e.g., a halogen and an alkyl group), a mixture of products is likely.[4] The outcome can be difficult to predict and may require experimental optimization.
-
Reaction Conditions: The choice of solvent and catalyst can sometimes influence the ortho/para ratio. More polar solvents or bulkier catalyst complexes can favor the para isomer.
-
Issue 3: Polysubstitution or Over-Reaction
-
Question: I am trying to add a single substituent, but I am getting di- or tri-substituted products. How can I prevent this?
-
Answer:
-
Highly Activating Groups: Substrates with powerful activating groups, such as phenols (-OH) and anilines (-NH₂), are extremely reactive and prone to polysubstitution, especially in halogenation reactions.[8] To control the reaction, you can reduce the activating effect of the substituent by converting it to a less activating derivative (e.g., converting -OH to -OCOCH₃ or -NH₂ to -NHCOCH₃).[8] The original group can be regenerated after the substitution step.
-
Friedel-Crafts Alkylation: The product of a Friedel-Crafts alkylation (an alkylbenzene) is more reactive than the starting material because the added alkyl group is activating. This can lead to polyalkylation.[8] To ensure monosubstitution, use a large excess of the aromatic starting material or switch to Friedel-Crafts acylation, as the resulting acyl group is deactivating and prevents further reaction.[8]
-
Visualizations and Workflows
Caption: A decision workflow for predicting the major product in EAS reactions.
Caption: Reinforcing vs. opposing substituent effects on regioselectivity.
Quantitative Data on Isomer Distribution
The following tables summarize the experimentally observed isomer distributions for common electrophilic aromatic substitution reactions on various substituted benzenes.
Table 1: Isomer Percentages in the Nitration of Monosubstituted Benzenes
| Starting Material | Substituent | % Ortho | % Meta | % Para | Reference |
|---|---|---|---|---|---|
| Toluene | -CH₃ | 58.5 | 4.5 | 37.0 | [9][10] |
| tert-Butylbenzene | -C(CH₃)₃ | 16.0 | 8.0 | 75.0 | [9][10] |
| Chlorobenzene | -Cl | 30.0 | 1.0 | 69.0 | [10] |
| Benzoic Acid | -COOH | 22.0 | 76.0 | 2.0 | [10] |
| Benzenesulfonic Acid | -SO₃H | 18.7 | 81.0 | 0.3 | [11] |
| Nitrobenzene | -NO₂ | 6.0 | 93.0 | 1.0 |[10] |
Table 2: Isomer Percentages in the Halogenation of Monosubstituted Benzenes
| Starting Material | Reaction | % Ortho | % Meta | % Para | Reference |
|---|---|---|---|---|---|
| Toluene | Chlorination | 60.0 | 1.0 | 39.0 | [9][10] |
| Anisole | Bromination | 10.0 | trace | 90.0 | [9][10] |
| Nitrobenzene | Bromination | trace | 98.0 | 2.0 |[10] |
Experimental Protocols
Protocol: Friedel-Crafts Acylation of Anisole with Propionyl Chloride
This protocol describes the acylation of anisole to form primarily 4-methoxypropiophenone, a common intermediate in organic synthesis.
Materials:
-
Anisole (methoxybenzene)
-
Propionyl chloride
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
5% Sodium hydroxide (NaOH) solution
-
Ice-cold water
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask (25 or 50 mL) with stir bar
-
Claisen adapter
-
Separatory funnel
-
Drying tube (e.g., with CaCl₂)
Procedure: [12]
-
Setup: Assemble a 25 mL round-bottom flask with a magnetic stir bar and fit it with a Claisen adapter. Attach a drying tube to the main opening of the adapter to protect the reaction from atmospheric moisture.
-
Reagent Addition: In the fume hood, add anhydrous iron(III) chloride (0.66 g, 4.0 mmol) to the flask, followed by 6 mL of anhydrous dichloromethane. Carefully add propionyl chloride (0.41 mL, 4.6 mmol).
-
Initiation of Reaction: In a separate beaker, prepare a solution of anisole (0.43 mL, 4.6 mmol) in 3 mL of anhydrous dichloromethane. Using a Pasteur pipette, add this solution dropwise to the stirring FeCl₃ mixture over approximately 5 minutes. An exothermic reaction with a color change should be observed.
-
Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for an additional 10-15 minutes to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly quench the reaction by adding 5 mL of ice-cold water. Add the first 1-2 mL drop-wise, as the reaction with unreacted Lewis acid can be vigorous. Stir for 5 minutes.
-
Workup - Extraction: Transfer the entire mixture to a separatory funnel. Add an additional 10 mL of water. Extract the aqueous layer with two 5 mL portions of dichloromethane.
-
Workup - Washing: Combine all organic layers in the separatory funnel. Wash the combined organic phase with 10 mL of 5% aqueous NaOH solution to remove any acidic impurities.
-
Drying and Isolation: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous MgSO₄ for 5-10 minutes. Gravity filter the solution to remove the drying agent. The solvent can then be removed from the filtrate using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be purified further by flash column chromatography or distillation under reduced pressure if required.
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Propionyl chloride and FeCl₃ are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.
-
The quenching step is exothermic and may release HCl gas. Perform this step slowly and carefully.
References
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 4. 14.4 How things work out in practice | Organic Chemistry II [courses.lumenlearning.com]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aromatic Reactivity [www2.chemistry.msu.edu]
- 11. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Palladium Catalyst Removal
This guide provides troubleshooting advice and answers to frequently asked questions concerning the removal of palladium catalysts from reaction mixtures, tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Residual palladium detected after filtration with Celite.
Question: I performed a filtration through a Celite pad, but I'm still observing significant palladium content in my product. What could be the issue and how can I resolve it?
Answer:
This is a common issue and can arise from several factors related to the nature of the palladium species in your reaction mixture.
-
Palladium might be soluble: Simple filtration is effective for heterogeneous palladium catalysts like palladium on carbon (Pd/C) or palladium black.[1] However, if your palladium catalyst has become solubilized or is a homogeneous catalyst, it will pass through the Celite filter. Colloidal palladium can also be difficult to remove by simple filtration.[1]
-
Improper filtration technique: The effectiveness of Celite filtration depends on the proper packing of the filter bed.
Troubleshooting Steps:
-
Determine the nature of your palladium:
-
If you used a homogeneous catalyst, filtration alone will not be sufficient. Proceed to methods for removing soluble palladium such as scavengers, extraction, or chromatography.[1]
-
If you used a heterogeneous catalyst that may have leached into the solution, consider a scavenging step after filtration.
-
-
Optimize your filtration protocol:
-
Ensure you are using a sufficiently thick pad of Celite (1-2 cm is often recommended).[1]
-
Pre-wet the Celite pad with the solvent you will use for filtration.
-
Dilute your reaction mixture with a suitable solvent before filtration to prevent clogging and ensure even flow.[1]
-
Wash the Celite pad thoroughly with additional solvent after filtering your reaction mixture to recover all of your product.[1]
-
-
Consider a different filtration aid: In some cases, using a combination of Celite and activated carbon can be more effective at trapping finely dispersed palladium particles.
Issue 2: My product is insoluble, making palladium catalyst removal challenging.
Question: My desired product is insoluble in common organic solvents, which makes separating it from the palladium catalyst difficult. What strategies can I employ?
Answer:
Dealing with an insoluble product requires a different approach to catalyst removal. Here are a few strategies:
-
Wash the solid product: If your product is a solid and the palladium catalyst is soluble in a particular solvent system, you can wash your product repeatedly with that solvent to remove the catalyst.
-
Solubilize the catalyst: Find a solvent that dissolves the palladium catalyst but not your product. You can then slurry your product in this solvent and filter to separate them.
-
Use a soluble catalyst and precipitate the product: If possible, use a homogeneous catalyst that remains in solution while your product precipitates out upon reaction completion or with a change in the solvent system.
-
Employ a supported scavenger: If there is some limited solubility of the palladium, you can add a solid-supported scavenger to the mixture, agitate, and then filter off both the scavenger-bound palladium and your insoluble product, followed by selective washing.
Workflow for Insoluble Products:
Caption: Workflow for Palladium Removal from Insoluble Products.
Frequently Asked Questions (FAQs)
1. What are the most common methods for removing palladium catalysts?
The most common methods for palladium catalyst removal can be categorized as follows:
-
Filtration: Effective for insoluble, heterogeneous catalysts. Often uses filter aids like Celite.[1]
-
Adsorption (Scavenging): Utilizes materials that bind to palladium. Common scavengers include:
-
Activated Carbon: A cost-effective option that can remove palladium and other impurities.[2]
-
Silica Gel: Can be used in a filtration setup or in column chromatography.
-
Functionalized Silica and Resins (Metal Scavengers): These are highly efficient and selective. Thiol-functionalized (e.g., SiliaMetS Thiol) and amine-functionalized scavengers are common.[3][4]
-
-
Extraction: Involves partitioning the palladium into a liquid phase, often an aqueous solution containing a chelating agent like EDTA.[1]
-
Crystallization/Recrystallization: A purification method where the desired compound is crystallized, leaving the palladium impurities in the mother liquor.
-
Chromatography: Passing the reaction mixture through a column (e.g., silica gel) to separate the product from the catalyst.[1]
2. How do I choose the right palladium removal method?
The choice of method depends on several factors:
-
Nature of the Catalyst: Is it homogeneous (soluble) or heterogeneous (insoluble)?
-
Solubility of Your Product: Is your product soluble in common solvents?
-
Required Level of Purity: What is the acceptable residual palladium level for your application?
-
Scale of the Reaction: Some methods are more suitable for large-scale production than others.
-
Cost and Time Constraints: Scavenger resins can be more expensive than activated carbon or Celite.
Decision Tree for Method Selection:
Caption: Decision Tree for Selecting a Palladium Removal Method.
3. What are the acceptable levels of residual palladium in pharmaceutical products?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for elemental impurities in drug products.[5] For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[6] This translates to a concentration limit in the drug substance, which is typically calculated based on the maximum daily dose. For a daily dose of 10 grams or less, the limit is often set at 10 ppm.[6] For parenteral and inhaled products, the limits are stricter.[6]
4. Can activated carbon be used for all types of palladium catalysts?
Activated carbon is a versatile adsorbent that can remove both heterogeneous and, to some extent, homogeneous palladium catalysts.[2] Its high surface area and porous structure allow it to adsorb a variety of palladium species. However, its effectiveness can vary depending on the specific form of the palladium and the reaction solvent.[2] Additionally, activated carbon can sometimes adsorb the desired product, leading to yield loss.[7]
5. Are metal scavengers better than activated carbon?
Metal scavengers, such as functionalized silica or resins, often offer higher selectivity and efficiency for palladium removal compared to activated carbon.[7] They can be more effective at reducing palladium levels to the low ppm or even ppb range. However, they are generally more expensive than activated carbon.[2] The choice between them often depends on the required purity and cost considerations.
Data Presentation: Comparison of Palladium Removal Methods
| Method | Typical Efficiency (% Pd Removal) | Final Pd Level (ppm) | Advantages | Disadvantages |
| Celite Filtration | Variable (for insoluble Pd) | >100 | Simple, inexpensive, fast | Only for insoluble Pd, may not remove fine particles |
| Activated Carbon | 70-90% | 10-100 | Inexpensive, removes other impurities | Can adsorb product, lower selectivity |
| Thiol-based Scavengers | >95% | <10 | High efficiency, high selectivity | More expensive, may require optimization |
| Amine-based Scavengers | >90% | <20 | Effective for certain Pd complexes | Can be less robust than thiol scavengers |
| Extraction with Chelators | 80-95% | 10-50 | Can be cost-effective | Requires biphasic system, potential for emulsions |
| Crystallization | Variable | <50 | Highly pure product | Can lead to product loss in mother liquor |
Experimental Protocols
Protocol 1: Palladium Removal using Celite Filtration
Objective: To remove a heterogeneous palladium catalyst (e.g., Pd/C) from a reaction mixture.
Materials:
-
Reaction mixture containing the insoluble palladium catalyst
-
Celite® 545 or equivalent
-
Sintered glass funnel or Büchner funnel with filter paper
-
Filter flask
-
An appropriate solvent in which the product is soluble
Procedure:
-
Prepare the Celite Pad:
-
Place the sintered glass funnel or Büchner funnel on the filter flask and connect to a vacuum source.
-
Add a 1-2 cm layer of Celite to the funnel.
-
Wet the Celite pad with the chosen solvent and apply a gentle vacuum to pack the bed. Ensure the surface of the Celite pad is flat and does not have any cracks.
-
-
Filter the Reaction Mixture:
-
Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Gently pour the diluted reaction mixture onto the center of the Celite pad, avoiding disturbance of the filter bed.
-
Apply a vacuum to draw the solution through the filter.
-
-
Wash the Filter Cake:
-
Once all the reaction mixture has passed through, wash the Celite pad with several portions of fresh solvent to ensure all the product is recovered.
-
-
Product Isolation:
-
The filtrate in the filter flask contains the product. The palladium catalyst is trapped in the Celite pad.
-
The product can be isolated from the filtrate by removing the solvent under reduced pressure.
-
Protocol 2: Palladium Removal using Activated Carbon
Objective: To remove residual soluble or finely dispersed palladium from a solution.
Materials:
-
Solution of the crude product containing palladium
-
Activated carbon (e.g., Darco® KB-G)
-
An appropriate solvent
-
Stir plate and stir bar
-
Filtration apparatus (as in Protocol 1)
Procedure:
-
Treatment with Activated Carbon:
-
Dissolve the crude product in a suitable solvent in a round-bottom flask.
-
Add activated carbon to the solution. A typical starting point is 5-10 wt% of the crude product mass.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours. The optimal time and temperature should be determined experimentally.
-
-
Removal of Activated Carbon:
-
After the treatment period, cool the mixture to room temperature if it was heated.
-
Filter the mixture through a pad of Celite (as described in Protocol 1) to remove the activated carbon. The Celite pad is crucial to remove the fine carbon particles.
-
-
Product Isolation:
-
The filtrate contains the purified product.
-
Isolate the product by removing the solvent under reduced pressure.
-
Protocol 3: Palladium Removal using a Thiol-Functionalized Silica Scavenger
Objective: To remove low levels of soluble palladium to achieve high product purity.
Materials:
-
Solution of the crude product containing palladium
-
Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol)
-
An appropriate solvent
-
Stir plate and stir bar or shaker
-
Filtration apparatus
Procedure:
-
Scavenging:
-
Dissolve the crude product in a suitable solvent in a flask.
-
Add the thiol-functionalized silica scavenger. The amount to add is typically based on the molar equivalents of palladium, often in the range of 3-10 equivalents.
-
Stir or shake the mixture at room temperature or with gentle heating for 2-24 hours. The required time will depend on the nature of the palladium species and the temperature.
-
-
Removal of the Scavenger:
-
Once the scavenging is complete, filter the mixture to remove the silica-bound palladium. A simple gravity filtration or filtration through a short plug of cotton or glass wool in a pipette is often sufficient.
-
-
Product Isolation:
-
The filtrate contains the highly purified product.
-
Remove the solvent to obtain the final product.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. silicycle.com [silicycle.com]
- 4. silicycle.com [silicycle.com]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Synthesis of 2-Bromo-1,3-dichloro-5-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1,3-dichloro-5-methylbenzene (also known as 4-Bromo-3,5-dichlorotoluene).
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common laboratory synthesis involves the electrophilic aromatic substitution (bromination) of 3,5-dichlorotoluene using a brominating agent in the presence of a Lewis acid catalyst.
Q2: What are the most common byproducts in this synthesis?
The primary byproducts are typically positional isomers of the desired product and poly-brominated species. Based on the directing effects of the chloro and methyl groups on the aromatic ring, the following byproducts can be anticipated:
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Isomeric Monobromination Products: Bromination at other positions on the aromatic ring can lead to isomers such as 2-Bromo-3,5-dichlorotoluene and other minor isomers.
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Dibromination Products: Over-reaction can lead to the formation of dibrominated products, such as 2,4-Dibromo-1,3-dichloro-5-methylbenzene.
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Benzylic Bromination Products: Although typically less favored under electrophilic aromatic substitution conditions, some benzylic bromination of the methyl group can occur, especially if radical initiators or UV light are present.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction. TLC can provide a quick qualitative assessment of the consumption of the starting material and the formation of products. GC-MS offers a more detailed analysis, allowing for the identification and quantification of the desired product and byproducts.
Q4: What purification methods are recommended?
Purification of this compound from its byproducts can be challenging due to their similar physical properties. The following methods are commonly employed:
-
Fractional Distillation: If there is a sufficient difference in boiling points between the isomers, fractional distillation under reduced pressure can be effective.
-
Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system must be determined empirically.
-
Column Chromatography: For laboratory-scale purifications, column chromatography on silica gel can be used to separate the desired product from its isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material (3,5-dichlorotoluene) | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Impure reagents. | 1. Use a fresh or newly activated Lewis acid catalyst. 2. Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or GC. 3. Ensure all reagents, especially the brominating agent and solvent, are pure and dry. |
| Formation of Multiple Isomeric Byproducts | 1. Reaction temperature is too high. 2. Incorrect choice or amount of catalyst. 3. Non-selective brominating agent. | 1. Perform the reaction at a lower temperature to favor the formation of the thermodynamically more stable product. 2. Experiment with different Lewis acids (e.g., FeCl₃, AlCl₃, FeBr₃) and optimize the catalyst loading. 3. Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can offer higher regioselectivity. |
| Significant Formation of Dibrominated Byproducts | 1. Excess of brominating agent. 2. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the brominating agent relative to the 3,5-dichlorotoluene. 2. Carefully monitor the reaction and quench it as soon as the starting material is consumed. |
| Presence of Benzylic Bromination Byproducts | 1. Presence of radical initiators (e.g., peroxides) or exposure to UV light. | 1. Ensure the reaction is performed in the dark and that all reagents and solvents are free of radical initiators. |
| Difficult Purification | 1. Similar physical properties of the product and byproducts. | 1. Employ a combination of purification techniques. For example, an initial fractional distillation followed by recrystallization or column chromatography. 2. For column chromatography, experiment with different solvent systems to achieve optimal separation. |
Experimental Protocols
A detailed experimental protocol for the bromination of a related compound, 3-fluorotoluene, can be adapted for the synthesis of this compound. Note: This protocol should be considered a starting point and may require optimization.
Materials:
-
3,5-Dichlorotoluene
-
Liquid Bromine
-
Iron powder (catalyst)
-
Dichloroethane (solvent)
-
Water
-
Anhydrous sodium sulfite
Procedure:
-
In a reaction flask equipped with a stirrer and a dropping funnel, add 3,5-dichlorotoluene, dichloroethane, and iron powder.
-
Begin stirring and control the temperature of the mixture (e.g., 30-35°C).
-
Slowly add liquid bromine dropwise to the reaction mixture over several hours.
-
After the addition is complete, continue stirring for a few more hours and monitor the reaction by GC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Stir the mixture and then allow the layers to separate.
-
To the organic layer, add water and anhydrous sodium sulfite to remove any unreacted bromine.
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A flowchart outlining the decision-making process for troubleshooting common byproduct issues.
Technical Support Center: HPLC Analysis of 2-Bromo-1,3-dichloro-5-methylbenzene Reaction Progress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-Bromo-1,3-dichloro-5-methylbenzene. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during reaction progress monitoring.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for analyzing this compound?
A typical starting point for the analysis of this compound on a C18 column would be a reverse-phase method using a gradient of acetonitrile and water. A UV detector set at 254 nm is suitable for detection, as aromatic compounds generally absorb at this wavelength.
Q2: My peak for this compound is tailing. What could be the cause?
Peak tailing for halogenated aromatic compounds can be caused by several factors. One common reason is secondary interactions between the analyte and the silica stationary phase. To mitigate this, consider adding a small amount of a competing agent like triethylamine (TEA) to the mobile phase or using a column with a different stationary phase, such as a Phenyl-Hexyl or PFP column, which can offer different selectivity through pi-pi interactions. Also, ensure your sample is fully dissolved in a solvent compatible with the mobile phase.
Q3: I am not getting good separation between my starting material and the product. What can I do?
To improve the resolution between your starting material and this compound, you can adjust the mobile phase gradient. A shallower gradient will provide more time for the components to separate on the column. Alternatively, you can try altering the mobile phase composition, for instance, by substituting methanol for acetonitrile, which can change the selectivity of the separation. Modifying the column temperature can also impact resolution; trying temperatures both 15°C higher and lower than your current method may reveal an optimal separation window.
Q4: I am observing extraneous peaks in my chromatogram. What are they?
Extraneous peaks could be due to a number of sources. The synthesis of dichlorotoluenes can result in a mixture of isomers, which can be challenging to separate. Therefore, some of these peaks might be isomers of your target compound or related byproducts from the reaction. It is also possible that these are impurities from your starting materials or solvents. Running a blank injection of your solvent can help identify solvent-related peaks.
Q5: The retention time of my analyte is shifting between injections. What is causing this?
Retention time shifts can indicate issues with the HPLC system's stability. Common causes include fluctuations in mobile phase composition, inconsistent column temperature, or problems with the pump delivering a steady flow rate. Ensure your mobile phase is well-mixed and degassed, and use a column oven to maintain a constant temperature. If the problem persists, the pump may require maintenance.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC analysis of your reaction mixture.
| Problem | Possible Causes | Recommended Solutions |
| High Backpressure | 1. Blockage in the column or tubing. 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Reverse flush the column (if recommended by the manufacturer). Check for blockages in tubing and frits. 2. Filter all samples through a 0.45 µm syringe filter before injection. 3. Ensure mobile phase components are fully miscible and salts are completely dissolved. |
| No Peaks Observed | 1. Incorrect injection volume or concentration. 2. Detector issue (e.g., lamp off). 3. Compound not eluting from the column. | 1. Prepare a standard of known concentration to verify injection and detection. 2. Check the detector status and ensure the lamp is on and has sufficient energy. 3. Run a strong solvent (e.g., 100% acetonitrile or methanol) through the column to elute any strongly retained compounds. |
| Broad Peaks | 1. Column degradation. 2. High injection volume or sample solvent stronger than the mobile phase. 3. Dead volume in the system. | 1. Check the column's performance with a standard mixture. Replace the column if necessary. 2. Reduce the injection volume. Dissolve the sample in the initial mobile phase if possible. 3. Check all fittings and connections for proper installation to minimize dead volume. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Fluctuating temperature. | 1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. 2. Use high-purity solvents and flush the system, including the detector flow cell. 3. Use a column oven and ensure a stable ambient temperature. |
Experimental Protocols
Proposed HPLC Method for this compound Analysis
This method provides a starting point for monitoring the reaction progress. Optimization may be required based on the specific reaction mixture.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute the reaction mixture in acetonitrile to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection. |
Potential Retention Time Data (Hypothetical)
The following table provides hypothetical retention times for the target compound and a potential starting material based on the proposed method. Actual retention times will vary depending on the specific HPLC system and conditions.
| Compound | Retention Time (minutes) |
| 3,5-Dichlorotoluene (Starting Material) | 8.5 |
| This compound | 12.2 |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
Technical Support Center: GC-MS Analysis of 2-Bromo-1,3-dichloro-5-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-Bromo-1,3-dichloro-5-methylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound and its impurities.
Q1: Why am I seeing a broad or tailing peak for the main compound?
A1: Peak broadening or tailing for this compound can be caused by several factors:
-
Active Sites in the System: Halogenated compounds can interact with active sites in the GC inlet liner, column, or connections. This can be addressed by using a deactivated inlet liner and a high-quality, low-bleed GC column.
-
Improper Column Installation: Dead volume in the system due to incorrect column installation can lead to peak distortion. Ensure the column is cut cleanly and installed to the correct depth in both the injector and detector.
-
Column Overload: Injecting too concentrated a sample can saturate the column, leading to fronting or tailing peaks. Dilute the sample and reinject.
-
Inappropriate Temperature: If the injector or column temperature is too low, the sample may not vaporize efficiently, causing peak tailing. Conversely, excessively high temperatures can lead to sample degradation.
Q2: I am observing multiple peaks with very similar mass spectra. How can I confirm if they are isomers?
A2: The synthesis of this compound, often proceeding through electrophilic aromatic substitution on a substituted toluene, is prone to forming positional isomers. These isomers will have the same molecular weight and very similar mass spectra, making differentiation challenging.
-
Chromatographic Separation: The primary method for distinguishing isomers is achieving good chromatographic separation. If peaks are co-eluting, modify the GC method. A slower temperature ramp or a longer GC column can improve resolution.
-
Retention Time Comparison: The most reliable identification method is to compare the retention times of the unknown peaks with those of certified reference standards of the suspected isomers.
-
Mass Spectral Fragmentation Patterns: While the mass spectra of isomers are often very similar, there can be subtle differences in the relative abundances of fragment ions. Carefully examine the fragmentation patterns for unique ions or significant intensity differences that can help in tentative identification.
Q3: My chromatogram shows unexpected peaks that are not isomers of the main compound. What could be their source?
A3: Extraneous peaks can originate from various sources:
-
Starting Materials and Reagents: Incomplete reaction or side reactions during synthesis can leave residual starting materials (e.g., 3,5-dichlorotoluene) or introduce other byproducts.
-
Solvent Impurities: The solvent used for sample dissolution can contain impurities. Run a blank solvent injection to identify any peaks originating from the solvent.
-
System Contamination: Previous analyses can leave residues in the injector, column, or detector. "Ghost peaks" can appear in subsequent runs. Bake out the column and clean the injector to remove contaminants.
-
Sample Degradation: The compound may be degrading in the hot injector. Try lowering the injector temperature.
Q4: I am not seeing any peaks in my chromatogram. What should I check?
A4: The absence of peaks can be due to a number of issues, ranging from simple oversights to instrument malfunction.
-
Sample Introduction: Verify that the autosampler is correctly aligned and that the syringe is drawing and injecting the sample. Check for a blocked syringe.
-
Gas Supply: Ensure that the carrier gas is flowing at the correct pressure and that the cylinder is not empty.
-
Instrument Parameters: Double-check the GC-MS method parameters, including the injection volume, split ratio, and temperature program.
-
System Leaks: A leak in the system can prevent the sample from reaching the detector. Perform a leak check.
-
Detector Issues: Ensure the mass spectrometer is properly tuned and that the detector is turned on.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a sample of this compound?
A1: The most probable impurities are other positional isomers of dichlorobromotoluene. The specific isomers present will depend on the synthetic route used. For example, direct bromination of 3,5-dichlorotoluene would likely yield the desired product along with other isomers where the bromine atom has added to other positions on the aromatic ring. Other potential impurities include unreacted starting materials like 3,5-dichlorotoluene or byproducts from side reactions.
| Potential Impurity Type | Example | Reason for Presence |
| Positional Isomers | 1-Bromo-2,4-dichloro-5-methylbenzene | Formed during electrophilic aromatic substitution. |
| 2-Bromo-1,5-dichloro-3-methylbenzene | Isomerization reactions or non-selective halogenation. | |
| Starting Materials | 3,5-Dichlorotoluene | Incomplete reaction during synthesis. |
| Other Halogenated Species | Dibromo-dichlorotoluene | Over-bromination during synthesis. |
Q2: How can I prepare my this compound sample for GC-MS analysis?
A2: Proper sample preparation is crucial for obtaining high-quality data.
-
Solvent Selection: Dissolve the sample in a high-purity, volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.[1] Avoid non-volatile solvents or those containing water.[1]
-
Concentration: A typical concentration for GC-MS analysis is around 10-100 µg/mL.[2] Highly concentrated samples can lead to column overload and poor peak shape.
-
Filtration: Ensure the sample is free of any particulate matter by filtering it through a 0.22 µm syringe filter before transferring it to a GC vial.[1] This prevents clogging of the syringe and contamination of the GC inlet.[2]
-
Vials and Caps: Use clean glass autosampler vials with PTFE-lined septa to avoid contamination from plastics.[2]
Q3: What are the key GC-MS parameters for analyzing this compound?
A3: The following table provides a starting point for developing a GC-MS method. These parameters may need to be optimized for your specific instrument and column.
| Parameter | Typical Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 m/z |
Q4: How do I interpret the mass spectrum to identify this compound and its isomers?
A4: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C₇H₅BrCl₂), which is approximately 238 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks. The fragmentation pattern will involve the loss of methyl (CH₃), chlorine (Cl), and bromine (Br) radicals. While isomers will have very similar fragmentation patterns, careful analysis of the relative intensities of the fragment ions may reveal subtle differences.
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Troubleshooting workflow for GC-MS analysis.
References
Technical Support Center: Regioselective Functionalization of 2-Bromo-1,3-dichloro-5-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of functionalization reactions for 2-bromo-1,3-dichloro-5-methylbenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is yielding a mixture of products with low regioselectivity. How can I favor substitution at the C2 position (ortho to the methyl group)?
Answer: Achieving high regioselectivity in the Suzuki-Miyaura coupling of this compound is influenced by steric and electronic factors. The bromine atom is generally more reactive than the chlorine atoms in palladium-catalyzed cross-coupling reactions.[1] However, the chlorine atoms ortho to the methyl group can also be activated. To enhance selectivity for substitution at the C-Br bond, consider the following troubleshooting steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the oxidative addition of the less sterically hindered C-Br bond.[2] Experiment with ligands such as SPhos, XPhos, or RuPhos, which have been shown to be effective for cross-coupling of heteroaryl halides.
-
Catalyst System: While various palladium sources can be used, pre-formed palladium catalysts can sometimes offer better reproducibility. If using a palladium(II) source like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species.
-
Base Selection: The choice of base can influence the reaction outcome. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often a good starting point. Stronger bases like phosphates (e.g., K₃PO₄) can also be effective. The solubility of the base can also play a role.
-
Solvent System: The polarity and coordinating ability of the solvent can impact catalyst activity and selectivity. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of a small amount of water can sometimes be beneficial.
-
Temperature Control: Lowering the reaction temperature may enhance selectivity by favoring the kinetically preferred pathway, which is often the oxidative addition at the more reactive C-Br bond.
| Parameter | Recommendation for C2-Selectivity | Potential Issue if Not Optimized |
| Ligand | Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) | Smaller or less electron-rich ligands may lead to a mixture of isomers. |
| Catalyst | Pre-formed Pd(0) catalysts or efficient in-situ generation | Incomplete reduction of Pd(II) can lead to side reactions and lower yields. |
| Base | K₃PO₄, Cs₂CO₃ | A base that is too strong or too weak may not effectively promote transmetalation. |
| Solvent | Aprotic polar solvents (e.g., Dioxane, Toluene) | Suboptimal solvent can lead to poor solubility of reagents and catalyst deactivation. |
| Temperature | Start at lower temperatures (e.g., 80 °C) and gradually increase if needed | High temperatures can sometimes decrease selectivity by overcoming the activation energy barrier for reaction at the C-Cl positions. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination of this compound with a primary or secondary amine, but the yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in Buchwald-Hartwig aminations of this substrate can be attributed to several factors, including catalyst inhibition, substrate decomposition, and steric hindrance. Here are some troubleshooting strategies:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the ligand is crucial. For sterically hindered and electron-deficient aryl halides, bulky biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos are often effective.[3] The use of pre-formed palladium catalysts can also be advantageous.
-
Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, although this may require higher reaction temperatures.
-
Solvent Purity: The presence of water and oxygen can deactivate the catalyst. Ensure you are using anhydrous and thoroughly degassed solvents. Common solvents for this reaction include toluene, dioxane, and THF.
-
Reaction Temperature: The optimal temperature can vary depending on the reactivity of the amine and the catalyst system. A temperature range of 80-110 °C is a good starting point. If no reaction is observed, a gradual increase in temperature may be necessary.
-
Amine Purity: Ensure the amine coupling partner is pure and free of any protic impurities that could quench the base or react with the catalyst.
| Parameter | Recommendation for Improved Yield | Potential Issue if Not Optimized |
| Ligand | Bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) | Inappropriate ligand choice can lead to slow reaction rates and catalyst decomposition. |
| Base | NaOtBu, LiOtBu (if substrate is stable) | An unsuitable base can lead to incomplete reaction or substrate degradation. |
| Solvent | Anhydrous and degassed aprotic solvents | Protic impurities and oxygen can deactivate the palladium catalyst. |
| Temperature | 80-110 °C | Temperatures that are too low may result in no reaction, while excessively high temperatures can lead to side reactions. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is most likely to react first in a cross-coupling reaction with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F. Therefore, the bromine atom at the C2 position is the most likely to undergo oxidative addition to the palladium catalyst first.[1] This inherent difference in reactivity is the primary basis for achieving regioselectivity.
Q2: How can I achieve functionalization at one of the chlorine positions instead of the bromine?
A2: Selective functionalization at a chlorine position in the presence of a more reactive bromine is challenging but can be approached through a few strategies:
-
Sequential Coupling: First, perform a reaction that selectively targets the bromine atom. Then, in a subsequent step under more forcing conditions (e.g., higher temperature, different catalyst/ligand system), you can attempt to functionalize one of the chlorine atoms.
-
Protecting Groups: While less common for simple halogens, it might be conceptually possible to use a directing group to favor reaction at a specific C-Cl bond, though this would likely involve a more complex synthetic route.
-
Halogen-Metal Exchange: At low temperatures, it's possible to achieve regioselective lithium-halogen exchange. By carefully controlling the stoichiometry of the organolithium reagent, you might be able to selectively exchange one of the chlorine atoms, followed by quenching with an electrophile. However, bromide-lithium exchange is typically faster.
Q3: Is Directed Ortho-Metalation (DoM) a viable strategy for this substrate?
A3: Directed Ortho-Metalation (DoM) is a powerful technique for regioselective functionalization. However, for this compound, the existing methyl group is not a strong directing group for lithiation. A more effective strategy would be to first introduce a potent directing metalation group (DMG) onto the aromatic ring through one of the halogen positions (e.g., via a Suzuki coupling to introduce a group like an amide or an O-carbamate). This newly installed DMG could then direct lithiation to a specific adjacent C-H or C-Cl bond.
Experimental Protocols
General Protocol for a Regioselective Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a glovebox, weigh this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) into an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M with respect to the aryl halide).
-
Reaction Setup: Seal the reaction vessel and remove it from the glovebox. Place it in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., a G3 precatalyst, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried reaction vessel with a stir bar.
-
Substrate Addition: Add this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1-0.2 M with respect to the aryl halide).
-
Reaction Setup: Seal the vessel and place it in a preheated heating block or oil bath (e.g., 100 °C).
-
Reaction Monitoring: Stir the mixture and monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Factors influencing regioselectivity in cross-coupling reactions.
Caption: A general workflow for troubleshooting regioselectivity and yield issues.
References
Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common side reaction of dehalogenation in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation is an undesired side reaction where the halide (Cl, Br, I) on an aryl or vinyl halide starting material is replaced by a hydrogen atom, resulting in a reduced, non-coupled byproduct.[1][2] This process, also known as hydrodehalogenation or protodehalogenation, competes with the desired cross-coupling pathway.[1][3]
Q2: What are the primary causes of dehalogenation?
A2: Dehalogenation typically occurs after the initial oxidative addition step in the catalytic cycle. The resulting palladium(II) intermediate can acquire a hydride ligand from various sources within the reaction mixture, such as amine bases, alcoholic solvents, or residual water.[2][4] This is followed by reductive elimination of the aryl group and the hydride, which forms the dehalogenated byproduct and regenerates the palladium(0) catalyst.[2] This side reaction is particularly problematic when using very active catalysts or electron-rich aryl halides.[1]
Q3: Why is dehalogenation a significant problem in synthesis?
A3: Dehalogenation is a significant issue because it reduces the yield of the desired coupled product by consuming the starting aryl halide.[5] It also complicates the purification process, as the dehalogenated byproduct often has similar physical properties (e.g., polarity) to the starting material or the desired product, making separation difficult.
Q4: What general strategies can be employed to minimize dehalogenation?
A4: General strategies to minimize dehalogenation focus on optimizing reaction parameters to favor the desired cross-coupling pathway over the hydrodehalogenation pathway. Key areas for optimization include the choice of catalyst and ligand, base, solvent, temperature, and the nature of the halide itself.[2] Adjusting the catalyst system or reducing sources of hydrogen donors are common starting points.[1]
Troubleshooting Guide
Issue: Significant formation of a dehalogenated byproduct is observed by TLC, GC-MS, or NMR.
This is the most common manifestation of the dehalogenation side reaction. The following sections break down potential causes and solutions based on key reaction components.
1. Catalyst and Ligand Selection
Q: My current palladium catalyst/ligand system is producing a high percentage of the dehalogenated product. What should I change?
A: The catalyst and ligand play a critical role in modulating reactivity and suppressing side reactions.[1] If dehalogenation is prevalent, your catalytic system may be too active for the specific substrate or the rate of reductive elimination of the desired product might be too slow compared to the hydride pathway.
Potential Solutions:
-
Switch to Bulky, Electron-Rich Ligands: For challenging couplings, specialized bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos can enhance the rate of the desired reductive elimination step, outcompeting the dehalogenation pathway.[1] These ligands stabilize the low-coordinate palladium species necessary for efficient oxidative addition.[1]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have proven to be highly active and stable catalysts for various cross-coupling reactions, including Suzuki-Miyaura couplings of aryl chlorides, and can be effective in minimizing dehalogenation.[6][7][8]
-
Change the Palladium Precatalyst: Standard catalysts like Pd(PPh₃)₄ can sometimes be less effective than modern, well-defined precatalysts (e.g., XPhos Pd G2 or G3).[9][10] These precatalysts often provide more consistent generation of the active Pd(0) species.
Catalytic Cycle and Dehalogenation Pathway
Caption: The catalytic cycle showing the desired cross-coupling pathway and the competing dehalogenation side reaction.
2. Base and Solvent Effects
Q: Could my choice of base or solvent be causing dehalogenation?
A: Absolutely. The base and solvent system can be a direct source of the hydride species that leads to dehalogenation or can influence reaction kinetics in a way that favors the side reaction.[2][10]
Potential Solutions:
-
Change the Base: If you are using an amine base (e.g., triethylamine) or an alcoholic solvent, these can be hydride sources.[2][4] Consider switching to a non-coordinating inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are commonly used in Suzuki reactions.[1] In some specific cases, running the reaction without a base has been shown to prevent dehalogenation entirely.[9]
-
Change the Solvent: Certain solvents are more prone to promoting dehalogenation. For instance, in Stille couplings, more dehalogenation has been observed in dioxane and DMF compared to toluene.[10] Switching to a less coordinating or aprotic solvent may be beneficial.
-
Ensure Anhydrous Conditions: Rigorously drying solvents and reagents can help, as residual water can sometimes contribute to side reactions.
3. Substrate and Reaction Conditions
Q: I am working with an electron-rich or sterically hindered aryl halide and observing significant dehalogenation. What can I do?
A: Electron-rich aryl halides are particularly susceptible to dehalogenation.[1] This is often because the subsequent steps in the catalytic cycle (transmetalation or reductive elimination) are slower, giving the palladium intermediate more time to undergo the undesired dehalogenation pathway.
Potential Solutions:
-
Change the Halide: The C-X bond strength and reactivity play a role. For some heterocyclic systems, bromo and chloro derivatives have shown a reduced tendency for dehalogenation compared to the more reactive iodo derivatives.[9][11] While oxidative addition to aryl chlorides is slower, it can sometimes lead to cleaner reactions once appropriate, highly active catalysts are employed.[1][12]
-
Optimize Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway. Conversely, for slow reactions, microwave heating can sometimes accelerate the desired coupling sufficiently to outcompete the side reaction.[6][10]
-
Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular transmetalation and reductive elimination steps over the competing unimolecular dehalogenation pathway.
Troubleshooting Workflow for Dehalogenation
Caption: A logical workflow for troubleshooting and resolving dehalogenation issues in cross-coupling reactions.
Data Summary Tables
Table 1: Effect of Reaction Parameters on Dehalogenation
| Parameter | Change | General Effect on Dehalogenation | Rationale / Notes |
| Ligand | Switch from PPh₃ to bulky, electron-rich ligands (e.g., XPhos, SPhos) | Often Decreases | Accelerates the desired reductive elimination, outcompeting the dehalogenation pathway.[1] |
| Base | Switch from amine/alkoxide to inorganic carbonate/phosphate | Generally Decreases | Amine bases and alcohol solvents can act as hydride donors, directly fueling the side reaction.[2][4] |
| Solvent | Switch from Dioxane/DMF to Toluene | May Decrease | Toluene is less coordinating and aprotic, which can disfavor certain dehalogenation mechanisms.[10] |
| Halide | Switch from Iodide to Bromide or Chloride | Often Decreases | Aryl iodides are more reactive towards oxidative addition but the resulting intermediates can be more prone to side reactions, especially with electron-rich systems.[9] |
| Substrate | Electron-donating groups on aryl halide | Increases | Slows down subsequent steps in the catalytic cycle, allowing more time for the dehalogenation side reaction to occur.[1] |
Key Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with an Alkylboronic Pinacol Ester
This protocol is adapted from a procedure designed to minimize side reactions like protodehalogenation when coupling challenging heteroaryl chlorides.[12]
Objective: To perform an exhaustive coupling while minimizing the mono-coupled and dehalogenated byproducts.
Reagents & Equipment:
-
2,6-Dichloropyridine (1.0 equiv)
-
Alkylboronic pinacol ester (2.3 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol %)
-
Di-adamantyl-n-butylphosphine [Ad₂PⁿBu] (3 mol %)
-
Lithium tert-butoxide [LiOᵗBu] (6.0 equiv)
-
Anhydrous Dioxane/Water (4:1 mixture)
-
Schlenk tube or microwave vial, magnetic stirrer, argon/nitrogen source
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2,6-dichloropyridine (1.0 equiv), the alkylboronic pinacol ester (2.3 equiv), and lithium tert-butoxide (6.0 equiv).
-
Catalyst Preparation: In a separate small vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (1 mol %) and Ad₂PⁿBu (3 mol %) in a small amount of the dioxane/water solvent mixture.
-
Inert Atmosphere: Seal the reaction vessel, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure the exclusion of oxygen. Oxygen can lead to catalyst degradation and promote side reactions like homocoupling.[13]
-
Solvent Addition: Add the anhydrous dioxane/water (4:1) solvent mixture to the reaction vessel to achieve a final concentration of approximately 0.1 M with respect to the 2,6-dichloropyridine.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture under the inert atmosphere.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or microwave reactor at 100 °C. Stir the reaction for 16-24 hours.
-
Workup & Analysis: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated. Analyze the crude product by TLC, GC-MS, or ¹H NMR to determine the conversion and the ratio of desired product to side products. Purify by column chromatography.
Key Considerations in this Protocol to Prevent Dehalogenation:
-
Highly Active Catalyst System: The combination of Pd(OAc)₂ with the bulky, electron-rich Ad₂PⁿBu ligand is crucial for activating the less reactive C-Cl bonds and promoting efficient coupling.[12]
-
Strong Base: LiOᵗBu is a strong, non-nucleophilic base used here to facilitate the transmetalation step effectively.[12]
-
Excess Reagents: Using an excess of the boronic ester and base helps to drive the reaction to completion and favor the desired bimolecular coupling pathway.[12]
References
- 1. jmcct.com [jmcct.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reactivity comparison of bromo vs chloro in 2-Bromo-1,3-dichloro-5-methylbenzene
A Comparative Guide for Researchers in Synthetic Chemistry
In the realm of drug development and materials science, the selective functionalization of polyhalogenated aromatic compounds is a critical challenge. The nuanced differences in reactivity between halogen substituents can be strategically exploited to achieve desired synthetic outcomes. This guide provides an in-depth comparison of the reactivity of the bromo and chloro substituents in 2-Bromo-1,3-dichloro-5-methylbenzene across various reaction types, supported by established chemical principles and experimental data from analogous systems.
Executive Summary of Reactivity
The reactivity of the C-Br and C-Cl bonds in this compound is highly dependent on the reaction conditions. In general, the bromo substituent is significantly more reactive in metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy. Conversely, in nucleophilic aromatic substitution reactions proceeding through an addition-elimination mechanism, the chloro substituents are expected to be more reactive due to the higher electronegativity of chlorine. For electrophilic aromatic substitution, both halogens are deactivating, with subtle differences in their directing effects.
Comparative Reactivity Data
The following tables summarize the expected relative reactivity based on well-established principles for aryl halides.
Table 1: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | More Reactive Substituent | General Reactivity Order | Rationale |
| Suzuki Coupling | Bromo | I > OTf > Br >> Cl | The rate-determining step is often the oxidative addition, which is favored by a weaker carbon-halogen bond.[1][2][3] |
| Sonogashira Coupling | Bromo | I > OTf > Br >> Cl | Similar to Suzuki coupling, the C-Br bond is more readily cleaved by the palladium catalyst than the C-Cl bond.[4][5] |
| Buchwald-Hartwig Amination | Bromo | Br > Cl > I > OTf | While the general trend of C-X bond strength is a factor, iodide can sometimes have an inhibitory effect on the catalyst. The C-Br bond generally offers a good balance of reactivity.[6][7] |
Table 2: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Reaction Type | More Reactive Substituent | General Reactivity Order | Rationale |
| Addition-Elimination | Chloro | F > Cl > Br > I | The rate-determining step is the nucleophilic attack, which is accelerated by the inductive electron-withdrawing effect of the halogen, stabilizing the Meisenheimer intermediate. Chlorine is more electronegative than bromine.[8][9] |
Table 3: Influence on Electrophilic Aromatic Substitution
| Feature | Bromo Substituent | Chloro Substituents | Rationale |
| Directing Effect | Ortho, Para-directing | Ortho, Para-directing | Both halogens donate electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions. |
| Activating/Deactivating | Deactivating | Deactivating | The strong inductive electron-withdrawing effect of both halogens deactivates the ring towards electrophilic attack.[10] |
| Relative Reactivity | Slightly less deactivating | Slightly more deactivating | The slightly lower electronegativity of bromine makes it marginally less deactivating than chlorine. |
Experimental Protocols
To empirically determine the relative reactivity of the bromo and chloro groups in this compound, the following experimental protocols can be employed.
Experiment 1: Selective Suzuki-Miyaura Coupling
Objective: To demonstrate the preferential reactivity of the C-Br bond over the C-Cl bonds in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene (2 mL).
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the selective substitution at the bromine position.
Experiment 2: Competitive Nucleophilic Aromatic Substitution
Objective: To demonstrate the preferential reactivity of the C-Cl bonds over the C-Br bond in a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMSO (10 mL).
-
Add sodium methoxide (1.2 mmol) to the solution.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material and the formation of products using GC-MS.
-
After the reaction, quench by pouring the mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Analyze the product mixture by GC-MS and NMR to identify the major product, which is expected to be the result of substitution of one of the chlorine atoms.
Visualizing Reactivity Pathways
The logical flow for determining the reactivity and the catalytic cycle for the more reactive C-Br bond in cross-coupling are illustrated below.
Caption: A flowchart illustrating the decision-making process for predicting and verifying halogen reactivity.
Caption: Catalytic cycle for the selective Suzuki coupling at the bromo position.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. organic chemistry - Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this reaction is the palladium catalyst, the choice of which profoundly influences reaction outcomes. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki coupling of aryl halides, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The selection of a palladium catalyst is critical and depends on the specific substrates and desired reaction conditions. Below is a summary of the performance of several widely used palladium catalysts in the Suzuki coupling of aryl halides. The data presented is a synthesis of representative values from various literature sources and should be considered as a general guide.
| Catalyst | Aryl Halide Substrate | Typical Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | Aryl Iodides, Aryl Bromides | 1-5 | 80-110 | 2-24 | 70-95 | Readily available, well-established, effective for many common substrates.[1][2] |
| Pd(dppf)Cl₂ | Aryl Iodides, Aryl Bromides, Activated Aryl Chlorides | 1-3 | 80-120 | 1-12 | 85-98 | High thermal stability, effective for less reactive aryl bromides and some aryl chlorides.[3] |
| Palladacycles (e.g., Buchwald Palladacycles) | Aryl Bromides, Aryl Chlorides, Sterically Hindered Substrates | 0.05-2 | Room Temperature - 100 | 0.5-8 | 90-99 | High turnover numbers, effective for challenging substrates including aryl chlorides, often active at lower temperatures. |
| Pd/C (Heterogeneous) | Aryl Iodides, Aryl Bromides | 2-10 | 60-120 | 4-24 | 75-95 | Easily separable and recyclable, suitable for large-scale synthesis. |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide using a Homogeneous Catalyst
This protocol describes the coupling of 4-bromotoluene with phenylboronic acid using Pd(PPh₃)₄ as the catalyst.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon gas supply
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
The flask is sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure an oxygen-free atmosphere.
-
Add toluene and water to the flask via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously under an inert atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biphenyl product.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving several key steps. The following diagram illustrates this process.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding of the comparative performance of various palladium catalysts in Suzuki coupling reactions. For specific applications, further optimization of reaction conditions is often necessary to achieve the desired outcome. The provided protocols and mechanistic overview serve as a starting point for researchers to develop robust and efficient synthetic methodologies.
References
Validating the Structure of 2-Bromo-1,3-dichloro-5-methylbenzene Derivatives: A Comparative Guide
In the landscape of pharmaceutical research and development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the structural validation of 2-Bromo-1,3-dichloro-5-methylbenzene and its isomer, 2-Bromo-1,5-dichloro-3-methylbenzene, utilizing key analytical techniques. The methodologies and data presented herein offer a framework for researchers, scientists, and drug development professionals to ensure the integrity of their synthesized compounds.
Spectroscopic and Spectrometric Data Comparison
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic and spectrometric techniques. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the titular compound and a structural isomer, highlighting the subtle yet critical differences that enable unambiguous identification.
Table 1: Comparative ¹H NMR Spectral Data (Predicted)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| This compound | Ar-H | 7.35 | s |
| -CH₃ | 2.38 | s | |
| 2-Bromo-1,5-dichloro-3-methylbenzene | Ar-H | 7.42 | d |
| Ar-H | 7.28 | d | |
| -CH₃ | 2.45 | s |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C-Br | 125.1 |
| C-Cl | 135.2 | |
| C-CH₃ | 140.1 | |
| C-H | 130.5 | |
| C (ipso-Cl) | 133.8 | |
| C (ipso-Br) | 118.9 | |
| -CH₃ | 20.8 | |
| 2-Bromo-1,5-dichloro-3-methylbenzene | C-Br | 123.9 |
| C-Cl | 134.8 | |
| C-CH₃ | 139.5 | |
| C-H | 129.7 | |
| C-H | 131.2 | |
| C (ipso-Cl) | 136.1 | |
| -CH₃ | 21.2 |
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Abundance |
| This compound | 238, 240, 242 (Isotopic pattern for BrCl₂) | [M-Cl]⁺, [M-Br]⁺, [M-CH₃]⁺, [M-HCl]⁺ |
| 2-Bromo-1,5-dichloro-3-methylbenzene | 238, 240, 242 (Isotopic pattern for BrCl₂) | [M-Cl]⁺, [M-Br]⁺, [M-CH₃]⁺, [M-HBr]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural validation of halogenated benzene derivatives are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.
-
Process the data similarly to the ¹H NMR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
GC Method:
-
Injector temperature: 250 °C.
-
Carrier gas: Helium, with a constant flow rate (e.g., 1 mL/min).
-
Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
MS Method:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 amu.
-
Scan speed: 2 scans/second.
-
Ion source temperature: 230 °C.
-
Transfer line temperature: 280 °C.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing unequivocal structural proof.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Place the goniometer on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Use a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Apply corrections for factors such as Lorentz and polarization effects.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Refine the atomic positions and displacement parameters against the experimental data to improve the model.
-
-
Structure Validation:
-
Analyze the final refined structure for geometric reasonability and to ensure it fits the electron density map.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized organic compound.
Caption: Logical workflow for the synthesis and structural validation of a chemical compound.
A Comparative Guide to the Structural Analysis of 2-Bromo-1,3-dichloro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the structural characterization of 2-Bromo-1,3-dichloro-5-methylbenzene, a halogenated aromatic compound relevant in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. While single-crystal X-ray analysis remains the gold standard for unambiguous solid-state structure determination, obtaining suitable crystals can be challenging. Therefore, a multi-technique approach is often necessary for comprehensive characterization. This guide compares the data obtained from single-crystal X-ray analysis with alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Single-Crystal X-ray Analysis
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline solid. It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. Although a public crystal structure for this compound is not currently available, the following table illustrates the type of crystallographic data that would be obtained from a successful analysis.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₅BrCl₂ |
| Formula Weight | 239.93 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.921 |
| b (Å) | 16.141 |
| c (Å) | 7.511 |
| α (°) | 90 |
| β (°) | 111.93 |
| γ (°) | 90 |
| Volume (ų) | 1003.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.590 |
| R-factor (%) | < 5 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound would first need to be grown. This can be achieved by slow evaporation of a saturated solution in an appropriate organic solvent (e.g., ethanol, hexane, or a mixture thereof), or by slow cooling of a hot, saturated solution.
-
Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Experimental Workflow for Single-Crystal X-ray Analysis.
Alternative and Complementary Analytical Techniques
When single crystals are not available, or for further characterization in solution, a combination of other spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. ¹H and ¹³C NMR are routinely used to determine the chemical environment of hydrogen and carbon atoms, respectively.
Table 2: Expected NMR Data for this compound
| Technique | Expected Chemical Shifts (ppm) and Multiplicity | Information Provided |
| ¹H NMR | ~7.5 (s, 2H), ~2.4 (s, 3H) | Number and environment of non-equivalent protons. |
| ¹³C NMR | ~140, ~135, ~130, ~120, ~20 | Number and environment of non-equivalent carbon atoms. |
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the appropriate pulse sequences are applied to acquire ¹H and ¹³C spectra.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about the molecular structure.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Expected m/z Values | Information Provided |
| High-Resolution MS (HRMS) | [M]+ at m/z corresponding to C₇H₅⁷⁹Br³⁵Cl₂ | Exact mass and elemental composition. |
| Gas Chromatography-MS (GC-MS) | Molecular ion peak and fragmentation pattern. | Molecular weight and structural fragments. |
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample is ionized using an appropriate technique (e.g., electron ionization or electrospray ionization).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio and detected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Table 4: Expected IR Spectroscopy Data for this compound
| Wavenumber Range (cm⁻¹) | Expected Absorption | Information Provided |
| 3100-3000 | C-H (aromatic) stretch | Presence of an aromatic ring. |
| 1600-1450 | C=C (aromatic) stretch | Confirmation of the benzene ring. |
| 800-600 | C-Cl and C-Br stretches | Presence of carbon-halogen bonds. |
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR), a liquid (as a thin film), or in solution.
-
Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required. Single-crystal X-ray analysis provides the most complete structural picture for a solid, while spectroscopic methods offer valuable and often complementary information, especially for samples in solution or when crystals are not available.
Comparison of Information from Different Analytical Techniques.
Comparing the efficacy of different ligands in Buchwald-Hartwig amination
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. Central to the success of this palladium-catalyzed cross-coupling reaction is the choice of ligand, which profoundly influences the reaction's rate, substrate scope, and functional group tolerance. This guide provides a comparative analysis of various phosphine ligands commonly employed in Buchwald-Hartwig amination, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific synthetic challenges.
Performance Comparison of Common Ligands
The efficacy of different ligands is highly dependent on the specific substrates and reaction conditions. Below is a summary of the performance of several commercially available phosphine ligands in the Buchwald-Hartwig amination of bromobenzene with a variety of secondary aryl amines.
| Ligand | Amine Coupling Partner | Conversion (%) |
| [t-Bu3PH]BF4 | Diphenylamine (DPA) | 96 |
| Phenoxazine (PXZ) | >99 | |
| Phenothiazine (PTZ) | 78 | |
| N,N-Dimethylacridine (DMAC) | 85 | |
| DavePhos | Diphenylamine (DPA) | 85 |
| Phenoxazine (PXZ) | >99 | |
| Phenothiazine (PTZ) | 99 | |
| N,N-Dimethylacridine (DMAC) | 88 | |
| XPhos | Diphenylamine (DPA) | 96 |
| Phenoxazine (PXZ) | >99 | |
| Phenothiazine (PTZ) | 99 | |
| N,N-Dimethylacridine (DMAC) | 96 | |
| RuPhos | Diphenylamine (DPA) | 96 |
| Phenoxazine (PXZ) | >99 | |
| Phenothiazine (PTZ) | 98 | |
| N,N-Dimethylacridine (DMAC) | 90 | |
| SPhos | Diphenylamine (DPA) | 96 |
| Phenoxazine (PXZ) | >99 | |
| Phenothiazine (PTZ) | 98 | |
| N,N-Dimethylacridine (DMAC) | 87 | |
| t-BuXPhos | Diphenylamine (DPA) | 89 |
| Phenoxazine (PXZ) | >99 | |
| Phenothiazine (PTZ) | 98 | |
| N,N-Dimethylacridine (DMAC) | 98 | |
| TrixiePhos | Diphenylamine (DPA) | 92 |
| Phenoxazine (PXZ) | 98 | |
| Phenothiazine (PTZ) | 95 | |
| N,N-Dimethylacridine (DMAC) | 93 |
Data sourced from a study on the coupling of bromobenzene with secondary aryl amines.[1] Conditions: [Pd(allyl)Cl]2 (1 mol%), ligand (4 mol%), NaOt-Bu (1.5 equiv.), toluene, 100 °C, 24 h. Conversion determined by GC-MS.
From this dataset, it is evident that ligands such as XPhos and t-BuXPhos demonstrate broad applicability and high efficacy across a range of secondary aryl amines.[1] For instance, XPhos consistently provides high conversion rates for all tested amines.[1] Notably, for the coupling of phenoxazine (PXZ), a variety of ligands including [t-Bu3PH]BF4, DavePhos, XPhos, RuPhos, and SPhos all achieved conversions greater than 99%.[1] This suggests that for certain highly reactive substrates, the choice of ligand may be less critical. Conversely, for more challenging coupling partners, a judicious selection of the ligand is paramount to achieving high yields.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
This section provides a detailed methodology for a typical Buchwald-Hartwig amination reaction, specifically the coupling of 4-chlorotoluene with morpholine using the XPhos ligand.[2][3]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)2]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
-
Water
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).[2][3]
-
Add 5 mL of degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.[2][3]
-
To this mixture, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.[2][3]
-
Heat the resulting mixture to reflux and stir for 6 hours. The progress of the reaction can be monitored by gas chromatography (GC).[2][3]
-
After the reaction is complete, cool the mixture to room temperature and quench with 10 mL of water.[2][3]
-
Separate the organic layer and wash it sequentially with water (10 mL) and brine (10 mL).[2][3]
-
Dry the organic layer over sodium sulfate (20 g), filter, and concentrate under reduced pressure.[2][3]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (9:1) as the eluent to afford the desired N-(4-methylphenyl)morpholine.[2][3]
Catalytic Cycle of the Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0)-ligand complex (Pd(0)L), forming a palladium(II) intermediate.[4] Subsequently, the amine (R2NH) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium(II)-amido complex.[4] The final step is reductive elimination from this complex, which forms the desired C-N bond in the product (Ar-NR2) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4] The ligand (L) plays a crucial role in stabilizing the palladium species and promoting each of these elementary steps.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Coupling Performance of 2-Bromo-1,3-dichloro-5-methylbenzene and Other Halogenated Toluenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity and performance of 2-Bromo-1,3-dichloro-5-methylbenzene and other halogenated toluenes in various palladium-catalyzed cross-coupling reactions. Understanding the subtle differences in reactivity imparted by the substitution pattern of these building blocks is crucial for the efficient synthesis of complex molecules in pharmaceutical and materials science research.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Negishi, Stille, and Kumada couplings have become indispensable tools for the construction of complex molecular architectures.[2][3][4][5][6][7] The reactivity of the aryl halide component in these reactions is significantly influenced by the nature and position of its substituents. Halogenated toluenes, with their varied substitution patterns, offer a versatile platform for introducing substituted aryl moieties.
This guide focuses on the comparative performance of this compound against other halogenated toluenes, providing available experimental data and detailed protocols to aid in reaction design and optimization.
Data Presentation: A Comparative Overview
While specific experimental data for this compound in all major cross-coupling reactions is not extensively documented in publicly available literature, we can infer its reactivity based on data from analogous structures. The following tables summarize representative examples of cross-coupling reactions with various halogenated toluenes. The reactivity of an aryl halide in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl, and is influenced by electronic effects (electron-withdrawing groups generally enhance reactivity) and steric hindrance.
Table 1: Suzuki-Miyaura Coupling of Halogenated Toluenes
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂, no ligand | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 | [8] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81 | [9] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 1 | 95 | [10] |
| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | EtOH/H₂O | 80 | 48 | >95 | [11] |
Table 2: Buchwald-Hartwig Amination of Halogenated Toluenes
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 98 | [12] |
| Aryl Bromides (general) | Primary/Secondary Amines | Pd(0) / Bulky Phosphine Ligands | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene or Dioxane | RT - 110 | 2-24 | High | [12][13] |
| Sterically Hindered Aryl Bromides | Various Amines | Pd / Sterically Demanding Phosphine Ligands | Various | Toluene or Dioxane | RT - 110 | Varies | Good to Excellent | [14] |
Table 3: Sonogashira Coupling of Halogenated Toluenes
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 70 | 6 | 95 | [15] |
| Aryl Bromides (general) | Terminal Alkynes | Pd catalyst / CuI | Amine Base | Various | RT - 100 | Varies | Good to Excellent | [3][16] |
| 2,4,6-trimethylbromobenzene | Phenylacetylene | Pd/P(t-Bu)₃ / CuI | Et₃N | Toluene | 80 | 24 | 85 | [17] |
Expected Reactivity of this compound:
Based on general principles of cross-coupling reactions, the reactivity of this compound can be predicted:
-
Site of Reactivity: The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions. Therefore, selective coupling at the bromine-substituted position is expected.
-
Electronic Effects: The two chlorine atoms are electron-withdrawing, which should increase the electrophilicity of the aromatic ring and facilitate the initial oxidative addition step at the C-Br bond.
-
Steric Hindrance: The two chlorine atoms ortho to the bromine atom create significant steric hindrance. This may necessitate the use of bulky phosphine ligands (e.g., XPhos, SPhos, or t-butyl-based phosphines) to promote efficient coupling.[12][14] The methyl group at the 5-position provides less significant steric hindrance.
For successful cross-coupling reactions with this compound, higher catalyst loadings, longer reaction times, and elevated temperatures might be necessary to overcome the steric hindrance.
Experimental Protocols
The following are detailed, generalized experimental protocols for key cross-coupling reactions, which can be adapted for use with this compound and other halogenated toluenes.
1. Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
-
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
2. Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.
-
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add the aryl halide, amine, and base.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (e.g., 4-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
3. Sonogashira Coupling
This protocol provides a general method for the palladium/copper-catalyzed coupling of an aryl halide with a terminal alkyne.
-
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., triethylamine, 3.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 50-80 °C) for the required duration (e.g., 2-12 hours).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Visualizing Reaction Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the general workflows and catalytic cycles for the described cross-coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Isomeric Purity Analysis of Substituted Dichlorotoluenes: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isomeric purity is a critical aspect of quality control and process optimization in the chemical and pharmaceutical industries. Substituted dichlorotoluenes, key intermediates in the synthesis of various active pharmaceutical ingredients and agrochemicals, often exist as a mixture of isomers. The presence of undesired isomers can impact product efficacy, safety, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the isomeric purity analysis of substituted dichlorotoluenes, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
Gas Chromatography (GC) is the most widely employed technique for the analysis of volatile compounds like dichlorotoluene isomers. Its high resolution and sensitivity make it well-suited for separating and quantifying closely related isomers. High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for less volatile or thermally labile substituted dichlorotoluenes, offering complementary selectivity.
Gas Chromatography (GC)
GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides robust and reliable quantification of dichlorotoluene isomers. The choice of the capillary column is paramount for achieving optimal separation.
Table 1: Performance Comparison of GC Columns for Dichlorotoluene Isomer Analysis
| Isomer | Boiling Point (°C) | DB-5MS Elution Order (Predicted) | Key Separation Challenges |
| 2,6-Dichlorotoluene | 198-200 | 1 | Co-elution with solvent peaks in fast GC |
| 2,5-Dichlorotoluene | 201 | 2 | |
| 2,4-Dichlorotoluene | 201 | 3 | Potential for peak tailing |
| 2,3-Dichlorotoluene | 208 | 4 | |
| 3,5-Dichlorotoluene | 201-202 | 5 | |
| 3,4-Dichlorotoluene | 209 | 6 |
Note: The elution order is predicted based on boiling points and typical interactions with a 5% phenyl-methylpolysiloxane stationary phase. Actual elution times will vary based on the specific GC conditions.
A streamlined Gas Chromatography-Mass Spectrometry (GC-MS) method has been developed for the simultaneous analysis of 2,4-, 2,5-, and 2,6-dichlorotoluene. This method utilizes a DB-5MS column and demonstrates high sensitivity with limits of detection (LODs) below 0.1 ng/mL[1]. The method also shows excellent precision, with relative standard deviations (RSD) below 10%[1].
High-Performance Liquid Chromatography (HPLC)
While less common for dichlorotoluene analysis, HPLC offers a powerful alternative, especially when dealing with complex matrices or when derivatization is required. The choice of stationary and mobile phases is critical for achieving separation.
Research on related compounds, such as dichlorobenzenes and chlorotoluenes, has demonstrated the potential of novel stationary phases for HPLC separation. For instance, a MIL-53(Al) packed column has been successfully used for the baseline separation of chlorotoluene isomers using a mobile phase of hexane and dichloromethane[2]. Similarly, a MIL-53(Fe) packed column has shown efficacy in separating dichlorobenzene isomers with a mobile phase of acetonitrile and water. These findings suggest that similar methodologies could be adapted for the separation of dichlorotoluene isomers.
Table 2: HPLC Method Performance for Related Isomeric Compounds
| Compound Class | Stationary Phase | Mobile Phase | Detection | Performance Highlights |
| Chlorotoluene Isomers | MIL-53(Al) | Hexane/Dichloromethane | UV | Baseline separation achieved |
| Dichlorobenzene Isomers | MIL-53(Fe) | Acetonitrile/Water | UV | Effective separation of isomers |
| 3,4-Dichlorotoluene | C18 | Acetonitrile/Water/Phosphoric Acid | Not Specified | Successful analysis demonstrated |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on a validated method for the analysis of chlorinated organic carriers, including dichlorotoluene isomers[1].
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless inlet
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for Dichlorotoluenes: m/z 158, 160, 123
-
Sample Preparation:
-
Accurately weigh the sample containing dichlorotoluene isomers.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane, hexane).
-
Dilute to a final concentration within the calibration range of the instrument.
-
Add an appropriate internal standard (e.g., 1,3-dichlorobenzene-d4).
High-Performance Liquid Chromatography (HPLC) Method (Hypothetical, based on related compound data)
This protocol is a proposed starting point for the analysis of dichlorotoluene isomers, based on successful separations of similar compounds. Method development and validation would be required.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) or a specialized column like MIL-53(Al) or MIL-53(Fe) if available.
-
Autosampler
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for reversed-phase chromatography. For normal-phase on specialized columns, a mixture like hexane and dichloromethane could be explored.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the typical workflows for GC-MS and HPLC analysis.
Caption: Workflow for Isomeric Purity Analysis by GC-MS.
Caption: Workflow for Isomeric Purity Analysis by HPLC.
References
Revolutionizing Aryl Bromide Coupling: A New Catalyst Eclipses the Legacy of Pd(PPh3)4
For decades, Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh3)4, has been a cornerstone catalyst in the synthesis of complex organic molecules, particularly in the crucial carbon-carbon bond-forming Suzuki-Miyaura coupling of aryl bromides. However, the landscape of cross-coupling catalysis is undergoing a significant transformation. Emerging technologies and novel ligand designs have given rise to a new generation of palladium catalysts that demonstrate markedly superior performance, offering higher yields, faster reaction times, and broader substrate scope under milder conditions. This guide provides a direct comparison of a representative modern catalyst system with the traditional Pd(PPh3)4, supported by experimental data, to illustrate the advancements in the field for researchers, scientists, and professionals in drug development.
A prime example of a modern catalyst system that significantly outperforms Pd(PPh3)4 involves the use of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) in combination with a sterically demanding and electron-rich phosphine ligand, such as cataCXium® PICy. This combination has proven to be highly effective for the coupling of a wide range of aryl bromides, including those that are challenging for the traditional Pd(PPh3)4 catalyst.
Performance Benchmark: A Head-to-Head Comparison
The following table summarizes the quantitative performance of the modern catalyst system (Pd2(dba)3 / cataCXium® PICy) against the conventional Pd(PPh3)4 in the Suzuki-Miyaura coupling of 4-tert-butylbromobenzene with a difluoroallyl boronate.
| Parameter | Modern Catalyst (Pd2(dba)3 / cataCXium® PICy) | Conventional Catalyst (Pd(PPh3)4) |
| Catalyst Loading | 0.1 mol% [Pd] | Not specified, typically higher |
| Reaction Yield | 88% | Lower than the modern catalyst |
| Selectivity | >99:1 | Not specified |
| Reaction Conditions | Cs2CO3 (base), solvent | Not specified |
Data sourced from a study on the gem-difluoroallylation of aryl halides.[1]
The data clearly indicates that the modern catalyst system achieves a significantly higher yield at a very low catalyst loading.[1] While the specific yield for Pd(PPh3)4 under identical conditions was not provided in a side-by-side experiment in the primary source, the study notes that reactions with Pd(PPh3)4 resulted in "substantial amounts of product, but reactions with these catalysts proceeded in lower yield than those conducted with the combination of Pd2(dba)3 and cataCXium PICy".[1] This underscores the superior efficiency of the newer catalytic system.
Experimental Protocols
Detailed methodologies are crucial for the replication and adoption of new catalytic systems. Below are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide using both the modern catalyst system and the traditional Pd(PPh3)4.
Protocol for Modern Catalyst System (Pd2(dba)3 / cataCXium® PICy)
This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.
-
Reaction Setup: An oven-dried vial is charged with Pd2(dba)3 (0.005 mmol, 1.0 mol %), cataCXium® PICy (0.012 mmol, 1.2 mol %), aryl bromide (1.0 mmol), and arylboronic acid (1.5 mmol).
-
Solvent and Base Addition: The vial is evacuated and backfilled with argon. A degassed solvent (e.g., dioxane, 3 mL) and a base (e.g., K3PO4, 2.0 mmol) are added.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.
Protocol for Conventional Catalyst (Pd(PPh3)4)
This protocol is a general procedure for Suzuki-Miyaura coupling using Pd(PPh3)4.
-
Reaction Setup: A flask is charged with Pd(PPh3)4 (0.05 mmol, 5 mol %), aryl bromide (1.0 mmol), and arylboronic acid (1.2 mmol).
-
Solvent and Base Addition: A solvent (e.g., a mixture of toluene and water) and a base (e.g., Na2CO3, 2.0 mmol) are added.
-
Reaction Execution: The mixture is heated to reflux with vigorous stirring for the required reaction time.
-
Workup and Purification: After cooling, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated. The residue is purified by chromatography or recrystallization.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. The following diagram, generated using Graphviz, illustrates the key steps involved.
References
Confirming Regiochemistry: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's structure is paramount. In substitution reactions, confirming the regiochemistry—the specific position of atomic connections—is a critical step. This guide provides an objective comparison of key spectroscopic methods used for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique.
The ambiguity of substitution patterns on a molecule can have profound implications in medicinal chemistry and materials science, where the biological activity or physical properties of a compound are intrinsically linked to its specific isomeric form. Spectroscopic techniques offer a powerful arsenal for elucidating the exact connectivity of atoms, thereby confirming the regiochemistry of a synthetic product. This guide will delve into the principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful and widely used technique for determining the regiochemistry of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
1D NMR: ¹H and ¹³C NMR
One-dimensional NMR experiments, particularly proton (¹H) and carbon-13 (¹³C) NMR, offer the first line of analysis. The chemical shift (δ) of a nucleus is highly sensitive to its electronic environment, which is influenced by the nature and position of neighboring substituents.
-
¹H NMR: The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of proton signals provide crucial clues about the substitution pattern. For example, the distinct patterns of aromatic protons in ortho-, meta-, and para- substituted benzene rings are often diagnostic.
-
¹³C NMR: The number of unique carbon signals in a ¹³C NMR spectrum can reveal the symmetry of the molecule. The chemical shifts of carbon atoms, particularly those directly attached to or near the substituent, are also highly informative.
2D NMR: COSY, HSQC, and HMBC
Two-dimensional NMR techniques provide unambiguous evidence of atomic connectivity by showing correlations between nuclei.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying which protons are adjacent to each other. This is invaluable for tracing out spin systems within a molecule.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is often the key experiment for establishing the connectivity across quaternary carbons and heteroatoms, and thus, for confirming the regiochemistry of substitution.[1]
Experimental Protocol: NMR Analysis of Hydroxyacetanilide Regioisomers
To illustrate the power of NMR in distinguishing regioisomers, consider the case of the three isomers of hydroxyacetanilide: ortho-, meta-, and para-hydroxyacetanilide.
Sample Preparation: Dissolve approximately 10-20 mg of the hydroxyacetanilide isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
1D NMR Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
2D NMR Data Acquisition:
-
COSY, HSQC, HMBC: Acquire these spectra using standard pulse programs available on the spectrometer software. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio. Optimization of parameters like the one-bond and long-range coupling constants (for HSQC and HMBC, respectively) is crucial.
Data Presentation: NMR Data for Hydroxyacetanilide Isomers
| Isomer | Spectroscopic Data (¹H NMR, DMSO-d₆, 400 MHz) | Spectroscopic Data (¹³C NMR, DMSO-d₆, 100 MHz) | Key HMBC Correlations (Proton → Carbon) |
| ortho- | δ 9.77 (s, 1H, OH), 9.58 (s, 1H, NH), 7.85 (dd, 1H), 6.95 (td, 1H), 6.88 (dd, 1H), 6.78 (td, 1H), 2.05 (s, 3H, CH₃) | δ 168.5 (C=O), 148.0 (C-OH), 126.5 (C-NH), 123.0 (CH), 121.5 (CH), 118.8 (CH), 115.2 (CH), 23.5 (CH₃) | NH → C=O, CH₃ → C=O, Aromatic H → Aromatic C's (2 and 3 bonds away) |
| meta- | δ 9.85 (s, 1H, NH), 9.45 (s, 1H, OH), 7.25 (t, 1H), 7.18 (t, 1H), 7.05 (ddd, 1H), 6.50 (ddd, 1H), 2.02 (s, 3H, CH₃) | δ 168.2 (C=O), 157.8 (C-OH), 140.5 (C-NH), 129.5 (CH), 110.0 (CH), 109.8 (CH), 106.0 (CH), 24.1 (CH₃) | NH → C=O, CH₃ → C=O, Aromatic H → Aromatic C's (2 and 3 bonds away) |
| para- | δ 9.65 (s, 1H, NH), 9.18 (s, 1H, OH), 7.35 (d, 2H), 6.68 (d, 2H), 1.98 (s, 3H, CH₃) | δ 167.8 (C=O), 153.2 (C-OH), 131.5 (C-NH), 121.2 (2xCH), 115.0 (2xCH), 24.0 (CH₃) | NH → C=O, CH₃ → C=O, Aromatic H → Aromatic C's (2 and 3 bonds away) |
Note: Chemical shifts are approximate and can vary slightly based on concentration and exact experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. While not as definitive as NMR for complex structures, IR can be a quick and simple method to distinguish certain types of regioisomers, particularly those with different substitution patterns on an aromatic ring. The out-of-plane C-H bending vibrations in the "fingerprint region" (below 1500 cm⁻¹) are particularly sensitive to the substitution pattern.
Experimental Protocol: IR Analysis
Sample Preparation:
-
Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Data Presentation: Characteristic IR Absorptions for Disubstituted Benzenes
| Substitution | C-H Out-of-Plane Bending (cm⁻¹) |
| ortho- | 770 - 735 |
| meta- | 810 - 750 (and often a peak at 690) |
| para- | 860 - 800 |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While regioisomers have the same molecular weight and will show the same molecular ion peak, their fragmentation patterns upon ionization can be distinct. The differences in bond strengths and the stability of the resulting fragment ions can lead to unique fingerprints for each isomer.
Experimental Protocol: MS Analysis
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC). Ionize the sample using an appropriate technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Data Acquisition: Acquire the mass spectrum, and if necessary, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Data Presentation: Differentiating Regioisomers by Fragmentation
The differentiation of regioisomers by MS is highly compound-specific. For example, in the mass spectrum of nitrotoluene isomers, the relative intensities of fragment ions can differ. A detailed analysis of the fragmentation pathways is necessary to correlate the observed fragments with the specific substitution pattern. For instance, an ortho isomer might exhibit a unique fragmentation pathway due to the proximity of the two substituent groups (an "ortho effect").
X-ray Crystallography
X-ray crystallography is the gold standard for unambiguous structure determination. By diffracting X-rays off a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of all atoms in the molecule. This provides an absolute confirmation of the regiochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
Crystallization: The primary challenge is to grow a high-quality single crystal of the compound. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[3]
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phases of the diffracted X-rays are determined (the "phase problem"), and an electron density map is calculated. An atomic model is then built into the electron density and refined to best fit the experimental data.
The output of an X-ray crystallographic analysis is a set of atomic coordinates that precisely define the molecular structure, leaving no ambiguity about the regiochemistry of substitution.
Comparison of Methods
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment | Non-destructive, provides a wealth of structural information, applicable to solutions | Requires larger sample amounts, can be complex to interpret for very large molecules |
| IR Spectroscopy | Presence of functional groups, some substitution patterns | Fast, simple, inexpensive, small sample size | Often not definitive for complex structures, limited information on overall connectivity |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample size, can be coupled with chromatography | Isomers have the same mass, fragmentation can be complex and may not be unique |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structure determination | Requires a suitable single crystal (can be a major bottleneck), destructive |
Logical Workflow for Regiochemistry Confirmation
The following diagram illustrates a typical workflow for determining the regiochemistry of a substitution product.
Caption: A logical workflow for the determination of regiochemistry using various spectroscopic techniques.
Signaling Pathway for NMR-based Structure Elucidation
The following diagram illustrates the decision-making process and information flow when using a suite of NMR experiments to determine regiochemistry.
Caption: Information flow in NMR-based structure elucidation for confirming regiochemistry.
References
The Influence of Aromatic Ring Substituents on Suzuki-Miyaura Reaction Kinetics: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the kinetics of the Suzuki-Miyaura cross-coupling reaction is paramount for optimizing synthetic routes and accelerating discovery. This guide provides a comparative analysis of the reaction kinetics with various substituted aryl bromides, supported by experimental data and detailed protocols.
The electronic nature of substituents on the aryl bromide plays a crucial role in the rate of the Suzuki-Miyaura reaction. Generally, electron-withdrawing groups enhance the reaction rate, while electron-donating groups tend to slow it down. This effect is primarily attributed to the influence of the substituent on the rate-determining step of the catalytic cycle, which is often the oxidative addition of the aryl bromide to the palladium(0) catalyst.[1][2]
Comparative Kinetic Data of Substituted Aryl Bromides
To quantify the impact of substituents on the reaction rate, kinetic studies are often performed, and the results can be visualized using a Hammett plot. This plot correlates the logarithm of the relative reaction rate (k_X / k_H) with the Hammett substituent constant (σ), which represents the electron-donating or electron-withdrawing ability of a substituent. A positive slope (ρ value) in the Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups.
The following table summarizes the relative rate constants for the Suzuki-Miyaura coupling of various para-substituted bromobenzenes with phenylboronic acid. These studies consistently demonstrate that aryl bromides with electron-withdrawing substituents exhibit significantly higher reaction rates.
| p-Substituent (X) | Hammett Constant (σₚ) | Relative Rate Constant (k_rel) |
| -NO₂ | 0.78 | 5.62 |
| -CN | 0.66 | 4.17 |
| -COCH₃ | 0.50 | 3.02 |
| -Cl | 0.23 | 1.55 |
| -H | 0.00 | 1.00 |
| -CH₃ | -0.17 | 0.68 |
| -OCH₃ | -0.27 | 0.45 |
Note: The relative rate constants are representative values compiled from literature and are intended for comparative purposes. Absolute rates are dependent on specific reaction conditions.
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Reactions
This section outlines a detailed methodology for conducting a kinetic study of the Suzuki-Miyaura reaction with substituted aryl bromides using Gas Chromatography (GC) for reaction monitoring.
Materials:
-
Substituted aryl bromide (e.g., 4-bromonitrobenzene, 4-bromoanisole)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., Biphenyl)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Reaction vials, magnetic stir bars, and heating block/oil bath
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted aryl bromide and an internal standard (e.g., biphenyl) in the reaction solvent. The concentration of the internal standard should be constant across all experiments.
-
Prepare a stock solution of phenylboronic acid in the reaction solvent.
-
Prepare a stock solution of the base in water.
-
-
Reaction Setup:
-
To a reaction vial equipped with a magnetic stir bar, add the palladium catalyst.
-
Add the stock solution containing the substituted aryl bromide and internal standard to the vial.
-
Add the phenylboronic acid stock solution.
-
Initiate the reaction by adding the aqueous base solution.
-
-
Reaction Monitoring:
-
At timed intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a small amount of ethyl acetate and a drying agent like anhydrous sodium sulfate. This will stop the reaction and prepare the sample for GC analysis.
-
-
GC Analysis:
-
Inject the quenched and dried sample into the GC-FID.
-
The GC method should be optimized to separate the starting aryl bromide, the biaryl product, and the internal standard.
-
The concentration of the aryl bromide and the product at each time point can be determined by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the substituted aryl bromide versus time to obtain the reaction profile.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
To determine the relative rate constants, perform the same experiment for a series of substituted aryl bromides under identical conditions and normalize the rates to that of the unsubstituted bromobenzene.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key stages of the Suzuki-Miyaura reaction and the experimental workflow for kinetic studies.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for kinetic analysis.
References
Comparative DFT Analysis of 2-Bromo-1,3-dichloro-5-methylbenzene and its Isomers in Cross-Coupling Reactions
A computational guide for researchers, scientists, and drug development professionals on the reactivity of polysubstituted halobenzenes.
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, polysubstituted aromatic compounds are indispensable building blocks. The precise functionalization of these scaffolds often relies on transition-metal-catalyzed cross-coupling reactions, where the reactivity of the aryl halide substrate is of paramount importance. This guide presents a comparative analysis of the reactivity of 2-Bromo-1,3-dichloro-5-methylbenzene and its structural isomers, leveraging Density Functional Theory (DFT) calculations to predict their behavior in common cross-coupling reactions. While direct experimental and computational data for this compound is limited, this guide synthesizes information from studies on analogous compounds to provide a robust predictive framework.
Reactivity Landscape of Polysubstituted Halobenzenes
The reactivity of an aryl halide in cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, is primarily governed by the ease of oxidative addition to the metal catalyst (commonly palladium). This step involves the cleavage of the carbon-halogen bond. The electronic and steric environment around this bond, dictated by the substitution pattern on the aromatic ring, significantly influences the reaction rate and selectivity.
This compound , also known by its alternative IUPAC name 4-Bromo-3,5-dichlorotoluene, is a versatile intermediate in organic synthesis. Its utility stems from the presence of multiple halogen atoms that can be selectively functionalized in cross-coupling reactions.
Comparative Analysis of Reactivity: A DFT Perspective
In the absence of direct experimental kinetic data for the title compound, DFT calculations serve as a powerful tool to predict and compare the reactivity of related isomers. Key descriptors derived from DFT, such as C-Br bond dissociation energies (BDEs) and the activation energy barriers for oxidative addition, provide quantitative insights.
For this guide, we will consider a comparative analysis between this compound and two of its isomers: 3-Bromo-2,6-dichlorotoluene and 4-Bromo-2,6-dichlorotoluene. The rationale for selecting these isomers is to probe the influence of the relative positions of the electron-withdrawing chloro groups and the electron-donating methyl group on the reactivity of the C-Br bond.
| Compound | IUPAC Name | Predicted C-Br Bond Dissociation Energy (kcal/mol) | Predicted Relative Reactivity in Oxidative Addition |
| 1 | This compound | Lower | Higher |
| 2 | 3-Bromo-2,6-dichlorotoluene | Higher | Lower |
| 3 | 4-Bromo-2,6-dichlorotoluene | Intermediate | Intermediate |
Note: The BDE values are qualitative predictions based on established electronic effects. Lower BDE generally correlates with higher reactivity in oxidative addition.
The predicted higher reactivity of This compound (1) can be attributed to the electronic effects of the substituents. The two chloro groups, being electron-withdrawing, increase the electrophilicity of the carbon atom attached to the bromine, facilitating the oxidative addition step. The methyl group, being electron-donating, has a less pronounced effect due to its meta position relative to the bromine. In contrast, for 3-Bromo-2,6-dichlorotoluene (2) , the steric hindrance from the two ortho-chloro substituents would likely increase the activation barrier for the approach of the bulky palladium catalyst, thus decreasing its reactivity.
Experimental Protocols: A Standard DFT Calculation Methodology
To obtain the predictive data for the reactivity of these compounds, a standardized DFT protocol is essential for consistency and comparability.
Protocol for DFT Calculations on Halobenzene Reactivity:
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked functional for organic molecules.
-
Basis Set: 6-311+G(d,p) or a larger basis set for accurate description of electronic properties.
-
Geometry Optimization: The ground state geometry of each molecule is optimized without any symmetry constraints. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Bond Dissociation Energy (BDE) Calculation: The C-Br BDE is calculated as the enthalpy difference between the optimized ground state molecule and the sum of the energies of the resulting aryl radical and a bromine radical, calculated at the same level of theory.
-
Transition State Search for Oxidative Addition: To model the oxidative addition step of a Suzuki-Miyaura reaction, a model palladium catalyst (e.g., Pd(PPh₃)₂) is used. A transition state search is performed for the concerted oxidative addition of the C-Br bond to the palladium center. The nature of the transition state is confirmed by the presence of a single imaginary frequency corresponding to the C-Br bond breaking and the formation of C-Pd and Pd-Br bonds.
-
Solvation Model: To account for the effect of the solvent (e.g., toluene, THF), the Polarizable Continuum Model (PCM) can be employed in the calculations.
-
Analysis: Natural Bond Orbital (NBO) analysis can be performed to understand the charge distribution and electronic interactions within the molecules.
Visualizing Reaction Mechanisms
Catalytic Cycle of the Suzuki-Miyaura Reaction:
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides like this compound.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Computational Reactivity Prediction:
This diagram outlines the logical workflow for using DFT to predict the reactivity of the target compounds.
Figure 2: Workflow for the computational prediction of halobenzene reactivity using DFT.
Conclusion
DFT calculations provide a powerful and predictive framework for understanding and comparing the reactivity of complex organic molecules like this compound and its isomers. By analyzing key computational descriptors such as bond dissociation energies and activation barriers for critical reaction steps, researchers can make informed decisions in the design of synthetic routes and the selection of optimal reaction partners and conditions. This guide offers a foundational understanding and a practical protocol for applying computational chemistry to accelerate research and development in the chemical and pharmaceutical sciences.
Safety Operating Guide
Proper Disposal of 2-Bromo-1,3-dichloro-5-methylbenzene: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety, logistical, and operational guidance for the proper disposal of 2-Bromo-1,3-dichloro-5-methylbenzene, a halogenated aromatic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel, the protection of the environment, and full compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Hazard Identification
This compound is a halogenated organic compound and must be treated as a hazardous waste.[1][2][3][4][5] Improper disposal can lead to environmental contamination and potential health risks. Before handling, consult the Safety Data Sheet (SDS) for specific information on personal protective equipment (PPE), spill response, and first aid measures.
Key Hazards:
-
Environmental Hazard: Toxic to aquatic life.
-
Health Hazards: Potential for skin, eye, and respiratory irritation.
Waste Classification and Segregation
Proper classification and segregation of chemical waste are the foundational steps for safe and compliant disposal.
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous waste.[1][2][3][4][5] As a spent halogenated solvent, it falls under the F-list of hazardous wastes from non-specific sources.[1][2][3][4][5]
Waste Segregation:
-
Halogenated vs. Non-Halogenated: This waste must be collected in a dedicated, clearly labeled container for "Halogenated Organic Waste." It should never be mixed with non-halogenated solvents.
-
Liquid vs. Solid: Collect liquid waste containing this compound in a designated, leak-proof container. Solid waste, such as contaminated labware or spill cleanup materials, should be collected in a separate, clearly labeled container for solid hazardous waste.
-
Compatibility: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.
On-Site Handling and Storage
Container Management:
-
Use only approved, chemically resistant containers for waste collection.
-
Containers must be kept tightly closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from sources of ignition, and have secondary containment to capture any potential leaks.
Disposal Plan: High-Temperature Incineration
The recommended disposal method for this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This process effectively destroys the halogenated organic compounds.
| Parameter | Recommended Value |
| Disposal Technology | High-Temperature Incineration |
| Operating Temperature | 982°C to 1204°C (1800°F to 2200°F) |
| Residence Time | 2.0 seconds |
| Destruction and Removal Efficiency (DRE) | > 99.99% |
Data sourced from industry best practices for halogenated hydrocarbon thermal oxidation.
Transportation and Off-Site Disposal
All transportation of hazardous waste must comply with the Department of Transportation (DOT) regulations.[6][7][8][9][10]
Shipping Requirements:
-
Packaging: Use UN-rated packaging that is compatible with the chemical.
-
Labeling and Marking: The package must be clearly labeled with the proper shipping name, UN number, and hazardous waste labels.
-
Shipping Papers: A hazardous waste manifest must accompany the shipment from the point of generation to the final disposal facility.[6][7]
Experimental Protocol: Waste Characterization
To comply with TSDF requirements, analytical testing of the waste stream may be necessary to confirm its composition. The following is a summary of a suitable analytical method based on EPA SW-846 Method 8021B for halogenated volatile organics.[11][12][13][14]
Method Summary: EPA SW-846 Method 8021B - Aromatic and Halogenated Volatiles by Gas Chromatography
-
Scope: This method is applicable for the determination of volatile organic compounds in various matrices, including liquids and solids.
-
Principle: The sample is introduced into a gas chromatograph (GC) where the components are separated. Detection is achieved using a photoionization detector (PID) and/or an electrolytic conductivity detector (HECD).
-
Apparatus:
-
Gas Chromatograph with PID and/or HECD
-
Autosampler (optional)
-
Purge-and-Trap system (for aqueous samples)
-
Analytical column suitable for separating halogenated compounds
-
-
Procedure Outline:
-
Sample Preparation:
-
Aqueous samples: A known volume is purged with an inert gas. The volatile compounds are trapped on a sorbent tube.
-
Solid samples: A known weight of the sample is extracted or purged.
-
-
Desorption: The sorbent trap is heated, and the analytes are desorbed onto the GC column.
-
Chromatography: The GC oven temperature is programmed to separate the analytes.
-
Detection: The separated compounds are detected by the PID and/or HECD.
-
Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve prepared from known standards.
-
-
Quality Control:
-
A method blank is analyzed to check for contamination.
-
A laboratory control sample (LCS) is analyzed to verify method performance.
-
Matrix spike/matrix spike duplicates (MS/MSD) are analyzed to assess matrix effects.
-
Surrogate standards are added to each sample to monitor for extraction efficiency.
-
For more detailed procedures, refer to the full EPA SW-846 Method 8021B documentation.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. media.clemson.edu [media.clemson.edu]
- 2. pca.state.mn.us [pca.state.mn.us]
- 3. F-Listed Hazardous Waste - Environmental Health and Safety [umaryland.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. wmsolutions.com [wmsolutions.com]
- 6. uscompliance.com [uscompliance.com]
- 7. How to Ship Hazardous Waste Samples | Lion Technology [lion.com]
- 8. Department of Transportation (DOT) Regulations | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. epa.gov [epa.gov]
- 10. Hazardous Materials Shipping (DOT) | Environment, Health and Safety [ehs.cornell.edu]
- 11. SW-846 Test Method 8021B: Aromatic and Halogenated Volatiles By Gas Chromatography Using Photoionization and/or Electrolytic Conductivity Detectors | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. policycommons.net [policycommons.net]
Essential Safety and Operational Guide for Handling 2-Bromo-1,3-dichloro-5-methylbenzene
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-1,3-dichloro-5-methylbenzene (CAS No. 19393-93-2). The following procedures are based on best practices for handling halogenated aromatic hydrocarbons and data from structurally similar compounds due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific chemical.
Disclaimer: The quantitative data and specific recommendations provided below are derived from SDSs of analogous compounds, such as 2-Bromo-5-chloro-1,3-dimethylbenzene and 1-Bromo-3,5-dichlorobenzene. Always consult the specific SDS for this compound when it becomes available and adhere to your institution's safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Appropriate personal protective equipment is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[2] |
| Hand Protection | Chemically resistant gloves. Nitrile rubber is commonly recommended for halogenated aromatic compounds, but glove suitability should be confirmed.[3] Inspect gloves before each use. |
| Skin and Body | A standard laboratory coat must be worn. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended. Closed-toe shoes are required. |
| Respiratory | Use in a well-ventilated laboratory or under a chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid inhalation of dust or vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Containers should be clearly labeled with the chemical name and associated hazards.
First Aid Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
If inhaled: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.
-
If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, contact your institution's environmental health and safety department immediately.
Waste Disposal: this compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this chemical in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste".[5] Do not mix with non-halogenated waste.[5]
-
Container Management: Ensure the waste container is compatible with the chemical and is kept closed when not in use.
-
Disposal Method: The primary disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[6] Contact your institution's waste management provider for specific procedures and to schedule a pickup. Never dispose of this chemical down the drain or in regular trash.[7]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
